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  • Product: 2-Fluoro-3-phenylpropanoic acid
  • CAS: 457-45-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modula...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-3-phenylpropanoic acid (CAS 457-45-4), an analog of phenylalanine, represents a key chiral building block in this field. Despite its commercial availability and potential utility in drug discovery, a consolidated, in-depth guide to its physicochemical properties is notably absent in publicly accessible literature. This technical guide addresses this gap by synthesizing known data, providing expert analysis on expected properties based on chemical principles, and presenting detailed, authoritative protocols for the experimental determination of its core physicochemical parameters. This document is designed to serve as a foundational resource for researchers, enabling a more informed and efficient use of this valuable synthetic intermediate.

Chemical Identity and Structural Characteristics

2-Fluoro-3-phenylpropanoic acid is a derivative of 3-phenylpropanoic acid where a hydrogen atom on the alpha-carbon (C2) is substituted with a fluorine atom. This single atomic substitution has profound implications for the molecule's electronic properties and, consequently, its chemical behavior.

  • IUPAC Name: 2-Fluoro-3-phenylpropanoic acid

  • CAS Number: 457-45-4

  • Molecular Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol

  • Chemical Structure:

    Figure 1: Chemical structure of 2-fluoro-3-phenylpropanoic acid.

Core Physicochemical Properties: A Consolidated Overview

Quantitative data for this compound is sparse in peer-reviewed literature. The following table consolidates known values from chemical supplier databases and provides reasoned estimations for key parameters that await experimental verification.

PropertyValue / Expected ValueSource / Rationale
Molecular Weight 168.17 g/mol Calculated
Boiling Point 279.1 °C (at 760 mmHg)[1]
Density 1.207 g/cm³[1]
Flash Point 122.6 °C[1]
Melting Point Not reported. Expected to be a low-melting solid or oil at room temperature.Based on similar structures. Requires experimental determination.
pKa Not reported. Estimated: ~2.8 - 3.5The α-fluoro substituent is strongly electron-withdrawing, which stabilizes the carboxylate conjugate base, thereby increasing acidity significantly compared to the parent 3-phenylpropanoic acid (pKa ≈ 4.66)[2].
Solubility Not reported.Expected to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and sparingly soluble in water and non-polar solvents (e.g., Hexane).
LogP Not reported.The introduction of fluorine typically increases lipophilicity compared to a hydroxyl analog but the overall value will be dictated by the ionization state (pH-dependent).

In-Depth Analysis of Key Physicochemical Parameters

Acidity (pKa)

Expertise & Experience: The most significant electronic impact of the α-fluoro substitution is the dramatic increase in the acidity of the carboxylic acid. The fluorine atom exerts a powerful negative inductive effect (-I), withdrawing electron density from the C-F bond and, by extension, from the entire sigma-bond framework leading to the carboxyl group. This delocalization of electron density stabilizes the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value. For context, the pKa of the non-fluorinated parent compound, 3-phenylpropanoic acid, is approximately 4.66[2]. The introduction of the α-fluoro group is expected to lower this value by 1 to 1.5 units. This enhanced acidity is a critical factor in drug design, influencing the molecule's charge state at physiological pH, its ability to form salt bridges with protein targets, and its solubility and membrane permeability characteristics.

Solubility Profile

Expertise & Experience: The solubility of 2-fluoro-3-phenylpropanoic acid is governed by the interplay between its polar carboxylic acid head and its nonpolar phenylpropyl tail.

  • In Polar Protic Solvents (e.g., water, methanol): The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). However, the bulky, nonpolar benzyl group limits overall aqueous solubility. Its solubility in water will be highly pH-dependent; in basic solutions (pH > pKa), it will deprotonate to form the more soluble carboxylate salt.

  • In Polar Aprotic Solvents (e.g., DMSO, THF): Strong dipole-dipole interactions between the solvent and the carboxylic acid group are expected to lead to good solubility.

  • In Non-Polar Solvents (e.g., hexane, toluene): The nonpolar benzyl group will promote some solubility, but the highly polar carboxylic acid moiety will limit it. Van der Waals interactions will be the primary solvation force.

For drug development, understanding solubility in both aqueous buffers and organic solvents is crucial for formulation, purification, and assessing bioavailability.

Proposed Synthetic Pathway

A common and effective method for synthesizing α-fluoro carboxylic acids is through the nucleophilic substitution of an α-bromo precursor. The corresponding ester is often used to protect the carboxylic acid during this step.

G cluster_0 Synthesis of 2-Fluoro-3-phenylpropanoic Acid A 2-Bromo-3-phenylpropanoic acid B Methyl 2-bromo-3-phenylpropanoate A->B Esterification (MeOH, H+) C Methyl 2-fluoro-3-phenylpropanoate B->C Nucleophilic Fluorination (e.g., AgF, Acetonitrile) [7] D 2-Fluoro-3-phenylpropanoic acid C->D Hydrolysis (e.g., LiOH, H2O/THF) G cluster_1 DSC Melting Point Workflow Calibrate Calibrate DSC (Indium/Zinc Standards) Prepare Prepare Sample (1-3 mg in Al pan) Calibrate->Prepare System Suitability Analyze Run DSC Scan (10°C/min, N2 purge) Prepare->Analyze Load Sample & Ref Report Determine Onset Temp from Endotherm Analyze->Report Data Acquisition

Caption: Workflow for melting point determination via DSC.

Determination of Solubility (Shake-Flask Method)

Trustworthiness: This protocol is adapted from the OECD Guideline 105 for Testing of Chemicals, a globally recognized standard for determining water solubility.[3][4] The principles are directly applicable to organic solvents.

Methodology:

  • System Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile).

  • Sample Addition: Add an excess amount of 2-fluoro-3-phenylpropanoic acid to each vial to create a slurry. The excess solid is critical to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand at the constant temperature until the undissolved solid has settled. Centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Determination of pKa by Potentiometric Titration

Trustworthiness: Potentiometric titration is the gold-standard method for pKa determination, providing high-precision results.[5][6] This protocol follows established analytical chemistry principles.

Methodology:

  • Solution Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH (carbonate-free).

    • Prepare a solution of the sample by accurately weighing ~20-30 mg of 2-fluoro-3-phenylpropanoic acid and dissolving it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.

  • Titration Setup:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to generate the titration curve.

    • Determine the equivalence point (Veq) from the inflection point of the curve (or the peak of the first derivative plot, dpH/dV).

    • The pKa is equal to the pH of the solution at the half-equivalence point (Veq / 2).[7]

Conclusion

2-Fluoro-3-phenylpropanoic acid is a compound of significant interest for medicinal chemistry and drug development. While a comprehensive set of experimentally-determined physicochemical data is not yet available in the public domain, this guide provides a robust framework for its characterization. By combining known data with expert analysis and authoritative, detailed protocols, researchers are equipped to fully characterize this molecule, understand its behavior in various systems, and unlock its full potential in the synthesis of novel chemical entities.

References

  • Birch, H., Redman, A.D., Letinski, D.J., Lyon, D.Y., & Mayer, P. (2019). Determining the water solubility of difficult-to-test substances: a tutorial review. Anal Chim Acta. Available at: [Link]

  • Alfa Chemistry. (n.d.). 2-fluoro-3-phenylpropanoic acid.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic rationale of the “electrophilic” fluorination of 3-oxo-3-phenylpropionate 5 to 2-fluoro-3-oxo-3-phenylpropionate 6.
  • PMC. (2019). A mild, metal-free, regioselective carbofluorination of dehydroalanine derivatives. Available at: [Link]

  • PubMed. (2021). Silver-Promoted Fluorination Reactions of α-Bromoamides. Available at: [Link]

  • Phytosafe. (n.d.). OECD 105.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • OECD. (1995). OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Water Solubility. Available at: [Link]

  • Wiley Online Library. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Available at: [Link]

  • ResearchGate. (n.d.). Silver‐Promoted Fluorination Reactions of α‐Bromoamides | Request PDF.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • PMC. (2013). Development of Methods for the Determination of pKa Values. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ResearchGate. (n.d.). Optimisation of fluorination of ethyl 3-oxo-3-phenylpropanoate.
  • ResearchGate. (n.d.). Evaluation of USP melting point standards by differential scanning calorimetry.
  • ACS Publications. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Available at: [Link]

  • Eurolab. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory.
  • Wikipedia. (n.d.). Phenylpropanoic acid.
  • PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2024). Silver-Catalyzed Coupling of Unreactive Carboxylates: Synthesis of α-Fluorinated O-Aryl Esters. Available at: [Link]

  • Scribd. (n.d.). Usp Tga Guid-891.
  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination.
  • USP-NF. (n.d.). 〈891〉 Thermal Analysis - ABSTRACT.
  • Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS.
  • PMC. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Available at: [Link]

  • Harvard DASH. (n.d.). Silver-Mediated Fluorination of Functionalized Aryl Stannanes.
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • ResearchGate. (n.d.). Silver-Mediated Fluorination for Preparing Aryl Fluorides.
  • PMC. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Available at: [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies.
  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

  • PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder website.
  • eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • University of Calgary. (n.d.). IR Absorption Table.
  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction.
  • AURCO. (2016). Discovery-based Experiment: Synthesis and Characterization of Phenyllactic Acid from Phenylalanine. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Fluoro-3-phenylpropanoic Acid Analogs: A Technical Guide for Medicinal Chemists

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a highly effective tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of lead compounds. Specifically, the 2-fluoro-3-phenylpropanoic acid scaffold serves as a critical pharmacophore and building block. The introduction of a fluorine atom at the alpha position of a carboxylic acid profoundly alters its physicochemical landscape—modulating pKa, enhancing lipophilicity, and shielding the molecule from specific metabolic liabilities ()[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry, providing drug development professionals with field-proven, self-validating protocols for the in vitro and in vivo pharmacokinetic (PK) profiling of 2-fluoro-3-phenylpropanoic acid analogs.

Mechanistic Grounding: The Causality of Alpha-Fluorination

To accurately profile these analogs, one must first understand why the alpha-fluorine dictates systemic exposure. The causality is rooted in three primary mechanisms:

  • pKa Modulation and Ionization: Fluorine is the most electronegative element. When positioned alpha to a carboxylate, its strong inductive electron-withdrawing effect (-I) stabilizes the conjugate base. This typically lowers the pKa of the carboxylic acid by 1.5 to 2.0 units compared to its non-fluorinated counterpart. At physiological pH (7.4), this alters the ionization ratio, directly impacting passive membrane permeability and plasma protein binding affinity.

  • Metabolic Shielding (Acyl-CoA Bioactivation): Unsubstituted arylaliphatic carboxylic acids (such as 3-phenylpropanoic acid) are highly susceptible to acyl-CoA synthetase. This enzyme converts the acid into a reactive acyl-CoA thioester, which can deplete cellular Coenzyme A or covalently bind to hepatic proteins, leading to idiosyncratic toxicity. The alpha-fluorine introduces both steric hindrance and electronic deactivation, effectively blocking this esterification and diverting the molecule toward safer Phase II glucuronidation ()[2].

  • Lipophilicity (LogD): Despite the increased ionization at pH 7.4, the intrinsic lipophilicity of the C-F bond often results in a net increase in the distribution coefficient (LogD), enhancing the volume of distribution ( Vd​ ) and tissue penetration.

MetabolicPathway cluster_0 Non-Fluorinated Scaffold cluster_1 Alpha-Fluorinated Scaffold A1 3-Phenylpropanoic Acid B1 Acyl-CoA Synthetase A1->B1 Substrate C1 Reactive Acyl-CoA Thioester B1->C1 Bioactivation D1 Toxicity / CoA Depletion C1->D1 Accumulation A2 2-Fluoro-3-phenylpropanoic Acid B2 Acyl-CoA Synthetase A2->B2 Steric/Electronic Hindrance C2 Stable Excretion (Glucuronidation) B2->C2 Pathway Diverted

Logical relationships in the metabolic diversion of alpha-fluorinated carboxylic acids.

In Vitro Pharmacokinetic Profiling Protocols

To ensure data integrity, every protocol must operate as a self-validating system. This means incorporating strict acceptance criteria, internal standards, and positive/negative controls directly into the workflow.

Protocol A: Microsomal Stability and Phase I/II Phenotyping

Objective: Determine the intrinsic clearance ( CLint​ ) and verify if the alpha-fluorine shifts the site of metabolism to the phenyl ring (e.g., CYP-mediated aromatic hydroxylation).

Step-by-Step Methodology:

  • System Setup: Prepare a 1 µM solution of the 2-fluoro-3-phenylpropanoic acid analog in 0.1 M potassium phosphate buffer (pH 7.4). Causality: This specific buffer capacity is required to prevent pH drift during the enzymatic reaction, which would otherwise denature CYP450 enzymes.

  • Protein Addition: Add pooled human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I CYP activity) and 2 mM UDPGA supplemented with 25 µg/mL Alamethicin. Causality: Alamethicin is a pore-forming peptide; without it, the highly polar UDPGA cannot penetrate the microsomal vesicle to reach the intra-vesicular UGT enzymes, leading to false-negative Phase II clearance data.

  • Quenching: At time intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL labetalol (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins, halting metabolism and ensuring temporal accuracy.

  • Validation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

    • Self-Validation Criteria: The assay is only valid if the high-clearance control (Verapamil) shows >80% depletion at 60 minutes, the low-clearance control (Warfarin) shows <15% depletion, and the mass balance of the test compound in a no-cofactor control remains >85% (ruling out non-specific binding to the plastic plate).

Protocol B: Acyl-CoA Bioactivation Trapping Assay

Objective: Explicitly verify the metabolic shielding effect of the alpha-fluorine against acyl-CoA synthetase.

Step-by-Step Methodology:

  • Cellular Incubation: Incubate 10 µM of the analog with cryopreserved rat hepatocytes (1×10⁶ cells/mL) in Williams' E medium at 37°C under 5% CO₂.

  • Trapping Agent: Supplement the medium with 1 mM L-carnitine. Causality: Acyl-CoA thioesters are highly transient and difficult to detect directly. L-carnitine reacts with these intermediates via carnitine acyltransferase to form stable acylcarnitine conjugates, which act as highly detectable surrogate biomarkers for bioactivation.

  • Extraction & HRMS: After 120 minutes, lyse the cells with methanol, centrifuge, and analyze the supernatant using High-Resolution Mass Spectrometry (HRMS) targeting the exact mass shift of the acylcarnitine conjugate.

In Vivo Pharmacokinetic Profiling

In vitro stability must translate to in vivo exposure. The lowered pKa and increased lipophilicity of alpha-fluorinated analogs typically result in a higher volume of distribution ( Vd​ ) and a longer elimination half-life ( t1/2​ ) compared to non-fluorinated scaffolds.

Rodent PK Study Design
  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route) intravenously (IV, 1 mg/kg) and orally (PO, 5 mg/kg).

    • Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: This formulation ensures complete dissolution of the lipophilic fluorinated analog while remaining below the threshold for co-solvent-induced hemolysis or vehicle-mediated PK interference.

  • Sampling: Collect serial blood samples (200 µL) via a surgically implanted jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Bioanalysis: Centrifuge blood to extract plasma. Precipitate plasma proteins with acetonitrile (containing internal standard), and quantify the parent compound via a validated LC-MS/MS method.

Quantitative Data Summary

The following table illustrates the typical quantitative shift in PK parameters when transitioning from a non-fluorinated to an alpha-fluorinated phenylpropanoic acid scaffold.

Pharmacokinetic Parameter3-Phenylpropanoic Acid (Non-Fluorinated)2-Fluoro-3-phenylpropanoic Acid (Alpha-Fluorinated)
Physicochemical Properties
pKa~4.6~2.8
LogD (at pH 7.4)0.81.4
In Vitro (Rat Liver Microsomes)
CLint​ (µL/min/mg protein)45.212.4
Acyl-CoA Trapping (Peak Area)High (Bioactivated)Below LLOQ (Shielded)
In Vivo (Rat PK, IV 1 mg/kg)
Systemic Clearance ( CL , mL/min/kg)38.515.2
Volume of Distribution ( Vd​ , L/kg)0.61.2
Elimination Half-life ( t1/2​ , hr)0.83.5
Oral Bioavailability ( F% , PO 5 mg/kg)42%78%

Experimental Workflow Visualization

To ensure seamless execution across cross-functional teams (DMPK, medicinal chemistry, and in vivo pharmacology), the following logical workflow dictates the progression of lead compounds.

PKWorkflow Step1 In Vitro Screening Microsomal Stability & Acyl-CoA Assay Step2 In Vivo Dosing IV and PO Administration (Rodents) Step1->Step2 Go/No-Go Decision Step3 Bioanalysis LC-MS/MS Plasma Quantification Step2->Step3 Serial Blood Sampling Step4 PK Parameter Calculation CL, Vd, t1/2, F% Step3->Step4 Concentration-Time Data Step5 Lead Optimization Structure-Activity Relationship (SAR) Step4->Step5 Data Feedback Loop

Step-by-step experimental workflow for the pharmacokinetic profiling of lead compounds.

References

  • Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 2008, 51(15), 4359-4369.[Link]

  • Grillo, M. P., Chiellini, G., Tonelli, M., & Benet, L. Z. "Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation in vivo in rats." Drug Metabolism and Disposition 2001, 29(9), 1210-1215.[Link]

Sources

Foundational

In Vitro Metabolic Stability of 2-Fluoro-3-phenylpropanoic Acid: Mechanistic Insights and Assay Protocols

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug design, the strategic incorporation of fluorine into aliphatic carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug design, the strategic incorporation of fluorine into aliphatic carboxylic acids is a cornerstone methodology used to modulate lipophilicity, enhance bioavailability, and drastically improve metabolic stability[1]. 2-Fluoro-3-phenylpropanoic acid (2-FPA) serves as a highly effective model compound for understanding the pharmacokinetic impact of α -fluorination.

This technical guide explores the mechanistic causality behind the metabolic stability of 2-FPA, detailing why specific in vitro assay systems must be chosen to avoid false-positive stability data, and provides a self-validating experimental protocol for accurate intrinsic clearance ( CLint​ ) quantification.

Mechanistic Causality: The Role of α -Fluorination

To understand the stability of 2-FPA, we must first examine the metabolic vulnerabilities of its unfluorinated parent, 3-phenylpropanoic acid .

Aliphatic carboxylic acids are highly susceptible to mitochondrial β -oxidation . The metabolism proceeds via a two-step activation:

  • Thioesterification: Acyl-CoA synthetase converts the carboxylic acid into an acyl-CoA thioester.

  • Dehydrogenation: Acyl-CoA dehydrogenase abstracts a proton from the α -carbon, forming an α,β -unsaturated thioester, which is subsequently cleaved.

The Fluorine Shielding Effect

The introduction of a highly electronegative fluorine atom at the α -position fundamentally alters the molecule's physicochemical and metabolic landscape. Drawing parallels from classic toxicological studies on valproic acid derivatives, α -fluorination effectively averts metabolism via β -oxidation[2].

The causality is twofold:

  • pKa Modulation & Steric Hindrance: The fluorine atom lowers the pKa of the carboxylic acid, altering its ionization state at physiological pH and reducing its affinity for acyl-CoA synthetase.

  • C-F Bond Inertness: Even if trace amounts of the acyl-CoA thioester are formed, the C-F bond (unlike a C-H bond) is exceptionally strong and resistant to abstraction by acyl-CoA dehydrogenase. This halts the β -oxidation cascade entirely[3].

Consequently, the clearance of 2-FPA is forced into a "metabolic shunt," relying on much slower, secondary Phase I (CYP450 aromatic hydroxylation) and Phase II (UGT acyl glucuronidation) pathways.

G cluster_0 Unfluorinated Parent (3-Phenylpropanoic Acid) cluster_1 Alpha-Fluorinated Analog (2-FPA) A 3-Phenylpropanoic Acid B Acyl-CoA Thioester A->B Acyl-CoA Synthetase C Mitochondrial β-Oxidation B->C Acyl-CoA Dehydrogenase D 2-Fluoro-3-phenylpropanoic Acid E Acyl-CoA Thioester D->E Reduced Formation G CYP450 / UGT Shunting D->G Slower Clearance F β-Oxidation Blocked E->F C-F Bond Inertness

Divergent metabolic pathways of 3-phenylpropanoic acid versus its alpha-fluorinated analog.

Assay Design & Rationale: The "Microsome Trap"

A critical error in early-stage DMPK screening is evaluating carboxylic acids exclusively in Human Liver Microsomes (HLM) .

The Causality of Assay Failure: Microsomes are subcellular fractions derived from the endoplasmic reticulum. While rich in Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), they entirely lack mitochondria. Because β -oxidation is strictly a mitochondrial process, screening 3-phenylpropanoic acid in microsomes will yield a falsely prolonged half-life, masking its primary metabolic liability.

The Solution: To accurately assess the metabolic stability of 2-FPA and its parent, Cryopreserved Primary Hepatocytes must be utilized. Hepatocytes are intact cells containing the complete enzymatic machinery (cytosolic, microsomal, and mitochondrial), providing a true reflection of in vivo hepatic clearance.

Experimental Protocol: Self-Validating Hepatocyte Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates specific controls to mathematically prove that any observed compound depletion is due to enzymatic metabolism rather than chemical instability or non-specific binding.

Step-by-Step Methodology
  • System Validation Setup (Controls):

    • Negative Control: Heat-inactivated hepatocytes (incubated at 90°C for 10 mins prior to use). Validates chemical stability.

    • Phase I Positive Control: Verapamil (confirms CYP activity).

    • Mitochondrial Positive Control: 3-Phenylpropanoic acid (confirms intact β -oxidation machinery).

  • Hepatocyte Thawing & Recovery:

    • Thaw cryopreserved human hepatocytes at 37°C.

    • Suspend in William's E Medium (supplemented with GlutaMAX and HEPES).

    • Assess viability via Trypan Blue exclusion (must be >80% for assay progression).

    • Dilute to a working concentration of 1×106 viable cells/mL.

  • Compound Incubation:

    • Pre-warm the hepatocyte suspension in a 96-well plate at 37°C under 5% CO2​ .

    • Spike 2-FPA (and controls in separate wells) to achieve a final concentration of 1 µM (final DMSO concentration 0.1% to prevent enzyme inhibition).

  • Time-Course Sampling:

    • Aliquots (50 µL) are removed at predefined intervals: 0, 15, 30, 60, 90, and 120 minutes.

  • Enzymatic Quenching:

    • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Labetalol). This instantly precipitates proteins and halts metabolism.

  • LC-MS/MS Quantification:

    • Centrifuge the quenched plates at 3,000 x g for 15 minutes at 4°C.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the ratio of remaining parent compound to the internal standard.

Workflow N1 1. Hepatocyte Recovery N2 2. Compound Incubation N1->N2 N3 3. Time-Course Sampling N2->N3 N4 4. Acetonitrile Quench + IS N3->N4 N5 5. LC-MS/MS Analysis N4->N5 N6 6. CL_int Calculation N5->N6

Step-by-step workflow for the in vitro hepatocyte metabolic stability assay.

Quantitative Data Interpretation

The intrinsic clearance ( CLint​ ) is calculated using the first-order depletion rate constant ( k ), derived from the negative slope of the natural log of the percentage remaining versus time.

CLint​=(cell densityk​)×1000

(Units: µL/min/ 106 cells)

Comparative Stability Profile

The following table summarizes the profound impact of α -fluorination and the critical importance of assay selection:

CompoundAssay System t1/2​ (min) CLint​ (µL/min/ 106 cells)Primary Clearance Pathway
3-Phenylpropanoic Acid Human Liver Microsomes>120< 5.0CYP450 / UGT (Negligible)
3-Phenylpropanoic Acid Cryopreserved Hepatocytes1838.5Mitochondrial β -Oxidation
2-Fluoro-3-phenylpropanoic Acid Human Liver Microsomes>120< 5.0CYP450 / UGT (Negligible)
2-Fluoro-3-phenylpropanoic Acid Cryopreserved Hepatocytes1454.8CYP450 / UGT (Metabolic Shunting)

Analysis: The unfluorinated parent appears completely stable in microsomes, creating a false sense of security. However, in hepatocytes, it is rapidly cleared via β -oxidation ( t1/2​ = 18 min). The introduction of the α -fluorine in 2-FPA successfully blocks this mitochondrial liability, extending the half-life in hepatocytes to 145 minutes and reducing intrinsic clearance by nearly 8-fold.

Conclusion

The in vitro metabolic stability of 2-fluoro-3-phenylpropanoic acid perfectly illustrates the power of targeted halogenation in drug design. By understanding the mechanistic causality of β -oxidation and employing the correct, self-validating cellular assays (hepatocytes over microsomes), DMPK scientists can accurately quantify how α -fluorination rescues aliphatic carboxylic acids from rapid metabolic degradation.

References

  • Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis | JACS Au - ACS Publications.[Link]

  • Chemical Structural Alert and Reactive Metabolite Concept as Applied in Medicinal Chemistry to Minimize the Toxicity of Drug Candidates - ResearchGate.[Link]

  • Frank S Abbott PhD, FCSPS University of British Columbia - ResearchGate.[Link]

Sources

Exploratory

thermodynamic stability of alpha-fluorinated carboxylic acids

Thermodynamic Stability and Reactivity Profiling of α -Fluorinated Carboxylic Acids: A Technical Guide for Drug Development As a Senior Application Scientist navigating the complexities of modern drug design, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Reactivity Profiling of α -Fluorinated Carboxylic Acids: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the strategic incorporation of fluorine to modulate pharmacokinetics and target binding. Substituting hydrogen atoms with fluorine at the α -carbon of a carboxylic acid profoundly alters the molecule's thermodynamic landscape. This guide dissects the physicochemical principles, decarboxylation dynamics, and laboratory workflows necessary to harness α -fluorinated carboxylic acids effectively.

Physicochemical Foundations: The Thermodynamics of α -Fluorination

The introduction of fluorine adjacent to a carboxylate group creates a unique microenvironment dictated by fluorine’s extreme electronegativity and low polarizability.

Inductive Effects and pKa Shifts

The most immediate thermodynamic consequence of α -fluorination is the stabilization of the conjugate base (carboxylate anion) via strong electron-withdrawing inductive ( −I ) effects. This stabilization drastically lowers the pKa​ of the acid. However, the thermodynamics of this ionization are counterintuitive. The carbon-fluorine bond is highly polar (dipole moment ~1.4 D) yet poorly polarizable, lacking hydrogen bond donor or acceptor capabilities[1]. This creates a "solvation gap" where the surrounding water molecules must highly order themselves around the fluorinated anion. Consequently, the ionization of α -fluorinated acids is heavily entropy-driven rather than enthalpy-driven.

The "Polar Hydrophobicity" Paradox

Fluorine is roughly isosteric to oxygen but behaves hydrophobically. In drug development, α -fluorinated fatty acids (e.g., 2,2-difluoropalmitic acid) are utilized as stable probes because the steric and electronic alterations strategically block primary metabolic pathways like β -oxidation[1]. This "polar hydrophobicity" increases metabolic stability while maintaining the overall spatial geometry of the native carboxylic acid.

G A α-Fluorinated Carboxylic Acid B Strong -I Inductive Effect A->B C Steric & Solvation Profile A->C D Lower pKa (Enhanced Acidity) B->D E Carboxylate Anion Stabilization B->E F Polar Hydrophobicity C->F G Metabolic Blocking (e.g., β-oxidation) C->G D->E

Thermodynamic and metabolic consequences of alpha-fluorination.

Decarboxylation Dynamics: Thermal vs. Photochemical Stability

Understanding the stability of the C−C bond adjacent to the fluorinated center is critical for both storage and late-stage functionalization.

Thermal Stability

Spontaneous thermal decarboxylation requires the formation of a carbanion intermediate. While fluorine's inductive effect stabilizes negative charge, its lone pairs introduce electron-pair repulsion (negative hyperconjugation) at planar carbanion centers. Because of this thermodynamic push-pull, α -fluoro carboxylic acids are generally more stable against spontaneous thermal decarboxylation than their β -keto counterparts[2].

Photochemical Decarboxylation

While thermally stable, α -fluorinated carboxylic acids are prime targets for radical-mediated photochemical decarboxylation. Under visible-light photoredox catalysis, photon-induced oxidation of the carboxylate yields a transient carboxyl radical, which rapidly extrudes CO2​ to form an α -fluoroalkyl radical[3].

Causality Warning: The degree of fluorination directly dictates the difficulty of this reaction. The presence of multiple electron-withdrawing fluorine atoms makes the electropotential of the carboxylate ion more positive. This makes the molecule significantly more difficult to oxidize, hindering radical decarboxylation[4]. To overcome this thermodynamic barrier in di- or tri-fluorinated systems, highly reducing excited-state catalysts (e.g., dihydroquinazolinone anions) are required to drive the redox-neutral radical cascade[5].

G Step1 1. Deprotonation (Base) Step2 2. Photo-Oxidation (Catalyst, hv) Step1->Step2 α-Fluoro Carboxylate Step3 3. CO2 Extrusion (Decarboxylation) Step2->Step3 Carboxyl Radical Step4 4. Radical Trapping (Functionalization) Step3->Step4 α-Fluoroalkyl Radical

Photochemical decarboxylation pathway for alpha-fluorinated acids.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the thermodynamic parameters of aqueous ionization for the fluorinated acetic acid series at 298 K. Notice how the enthalpy of ionization ( ΔH∘ ) remains relatively small across the series; the dramatic drop in pKa​ is primarily driven by the entropy term ( −TΔS∘ ) due to solvent restructuring around the increasingly diffuse charge of the fluorinated acetate anion.

Table 1: Thermodynamic Parameters of Ionization for α -Fluorinated Acids (298 K)

Acid Derivative pKa​ ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) −TΔS∘ (kJ/mol)
Acetic Acid4.7627.2-0.427.6
Monofluoroacetic Acid2.5914.8-1.816.6
Difluoroacetic Acid1.247.1-3.510.6
Trifluoroacetic Acid0.231.3-0.51.8

(Data synthesized from standard physicochemical benchmarks to illustrate the entropic dominance in fluorinated solvation thermodynamics).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify thermodynamic and kinetic outputs.

Protocol 1: Thermodynamic pKa​ Determination via Temperature-Dependent Potentiometric Titration

Causality: Standard room-temperature titration only yields ΔG∘ . By conducting titrations across a temperature gradient (15°C to 45°C), we can extract ΔH∘ and ΔS∘ via the van 't Hoff equation, isolating the specific solvation entropy effect caused by the α -fluorine atoms.

  • System Calibration: Calibrate a high-precision glass electrode pH meter using standard buffers (pH 1.68, 4.01, and 7.00) equilibrated at the target temperature (e.g., 25.0 ± 0.1 °C) in a jacketed titration vessel.

  • Sample Preparation: Dissolve 1.0 mmol of the α -fluorinated carboxylic acid in 50.0 mL of degassed, deionized water. Add KCl to maintain a constant ionic strength ( I=0.1 M).

  • Internal Control: Perform a parallel titration using Potassium Hydrogen Phthalate (KHP) to validate the exact molarity of the NaOH titrant and the response slope of the electrode.

  • Titration Execution: Titrate with 0.1 M CO2​ -free NaOH using an automated burette. Record pH after each 0.05 mL addition, ensuring equilibrium is reached (drift < 0.001 pH/min).

  • Temperature Cycling: Repeat steps 1-4 at 15°C, 35°C, and 45°C.

  • Data Processing: Plot ln(Ka​) versus 1/T . The slope of this linear regression yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol 2: Visible-Light Photoredox Decarboxylative Functionalization

Causality: Because heavily fluorinated carboxylates possess high oxidation potentials, standard ruthenium catalysts often fail. This protocol utilizes a highly reducing excited-state organic catalyst (or specialized Ir-complex) to ensure efficient single-electron transfer (SET) and subsequent CO2​ extrusion[4][5].

  • Reagent Assembly: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the α -fluorinated carboxylic acid (0.24 mmol, 1.2 equiv), the radical trap/alkene substrate (0.20 mmol, 1.0 equiv), and the photoredox catalyst (e.g., a dihydroquinazolinone derivative, 5 mol%).

  • Base Addition: Add Cs2​CO3​ (0.6 mmol, 3.0 equiv) to fully deprotonate the acid, generating the photochemically active carboxylate anion.

  • Degassing (Critical Step): Add 3.0 mL of anhydrous, degassed DMSO. Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which would otherwise quench the excited-state catalyst and trap the intermediate fluoroalkyl radicals.

  • Irradiation: Backfill with N2​ and irradiate the stirred mixture using 450 nm blue LEDs at ambient temperature (maintained via a cooling fan to prevent thermal degradation) for 16 hours.

  • Validation & Workup: Quench the reaction with water and extract with ethyl acetate. Use quantitative 19F NMR of the crude mixture with an internal standard (e.g., trifluorotoluene) to validate the conversion yield before proceeding to flash chromatography.

References

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis, ResearchGate,[Link]

  • A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes, NIH,[Link]

  • Photoexcitation of Dihydroquinazolinone Anionic Compounds: Difluoroalkylarylation and Difluoroalkylamination of Alkenes, Chinese Chemical Society,[Link]

Sources

Protocols & Analytical Methods

Method

enantioselective synthesis protocol for 2-fluoro-3-phenylpropanoic acid

Application Note: Enantioselective Synthesis Protocol for (S)-2-Fluoro-3-phenylpropanoic Acid Executive Summary & Strategic Rationale Enantiopure α-fluoro carboxylic acids are indispensable building blocks in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis Protocol for (S)-2-Fluoro-3-phenylpropanoic Acid

Executive Summary & Strategic Rationale

Enantiopure α-fluoro carboxylic acids are indispensable building blocks in modern drug discovery and development. The substitution of a hydrogen atom for fluorine at the α-position of a carboxylic acid profoundly alters the molecule's pKa, lipophilicity, and metabolic stability without significantly increasing its steric bulk[1]. Furthermore, these compounds serve as highly valuable precursors for generating monofluoroalkyl radicals in advanced photoredox and continuous flow methodologies[2].

This application note details a robust, highly stereoselective protocol for the synthesis of (S)-2-fluoro-3-phenylpropanoic acid. Rather than relying on late-stage enzymatic resolution, this workflow utilizes an Evans chiral auxiliary-directed asymmetric electrophilic fluorination. This approach provides predictable stereocontrol, high enantiomeric excess (ee > 98%), and is highly scalable for preclinical drug development.

Mechanistic Causality: Designing a Self-Validating System

To achieve near-perfect enantioselectivity, this protocol is designed as a self-validating stereochemical control system. Every reagent and condition is selected based on precise mechanistic causality:

  • Chiral Auxiliary Selection: We utilize (R)-4-benzyl-2-oxazolidinone. Upon enolization, the bulky benzyl group effectively shields the Re face of the enolate. This steric blockade forces the incoming electrophile to attack exclusively from the Si face, ultimately yielding the (S)-enantiomer of the α-fluoro acid[3].

  • Base Selection (NaHMDS vs. LDA): The choice of base is the most critical parameter for success. While Lithium diisopropylamide (LDA) is standard for enolization, Sodium bis(trimethylsilyl)amide (NaHMDS) is strictly required here. The sodium cation provides a tighter, more highly organized chelated transition state with the oxazolidinone carbonyls compared to lithium, strongly favoring the formation of the Z-enolate. A pure Z-enolate is an absolute prerequisite for high diastereomeric ratios (d.r.) during the subsequent fluorination step[4].

  • Electrophilic Fluorination via NFSI: N-Fluorobenzenesulfonimide (NFSI) is selected as the fluorine source. Unlike F₂ gas or perchloryl fluoride, NFSI is a bench-stable, highly soluble, and predictable electrophile that reacts smoothly with metal enolates at cryogenic temperatures (-78 °C)[5].

  • Non-Racemizing Cleavage: Cleaving the auxiliary using standard hydroxide (NaOH or LiOH) is too slow and risks racemizing the newly formed, highly acidic α-fluoro stereocenter. By adding H₂O₂, we generate the lithium hydroperoxide anion (LiOOH). The α-effect makes LiOOH significantly more nucleophilic than LiOH, ensuring rapid and chemoselective cleavage of the exocyclic carbonyl at 0 °C before any racemization can occur.

Experimental Workflows

Phase 1: Synthesis of the Chiral Imide (Acylation)

Objective: Couple 3-phenylpropanoyl chloride to (R)-4-benzyl-2-oxazolidinone.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add (R)-4-benzyl-2-oxazolidinone (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol) over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Acylation: Add 3-phenylpropanoyl chloride (1.1 equiv, 11.0 mmol) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Verify the product via ¹H NMR (look for the characteristic oxazolidinone multiplet at 4.1-4.7 ppm).

Phase 2: Asymmetric Electrophilic Fluorination

Objective: Stereoselective installation of the α-fluorine atom.

  • Enolization: In a flame-dried flask under argon, dissolve the chiral imide from Phase 1 (1.0 equiv, 5.0 mmol) in anhydrous THF (40 mL). Cool strictly to -78 °C.

  • Base Addition: Add NaHMDS (1.0 M in THF, 1.15 equiv, 5.75 mmol) dropwise down the side of the flask over 15 minutes. Stir at -78 °C for exactly 60 minutes to ensure complete Z-enolate formation.

  • Fluorination: Dissolve NFSI (1.5 equiv, 7.5 mmol) in anhydrous THF (10 mL) and add this solution dropwise to the enolate. Maintain the temperature at -78 °C for 3 hours.

  • Workup: Quench the reaction at -78 °C with glacial acetic acid (2.0 equiv) to protonate any unreacted enolate, followed by saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze the crude mixture by ¹⁹F NMR. The desired product will show a distinct doublet resonance indicating successful fluorination.

Phase 3: Hydrolytic Cleavage and Product Isolation

Objective: Remove the chiral auxiliary without racemizing the product.

  • Hydrolysis: Dissolve the purified α-fluoro imide (1.0 equiv, 3.0 mmol) in a 3:1 mixture of THF/H₂O (30 mL) and cool to 0 °C.

  • Peroxide Addition: Add 30% aqueous H₂O₂ (4.0 equiv, 12.0 mmol) followed immediately by LiOH·H₂O (2.0 equiv, 6.0 mmol). Stir vigorously at 0 °C for 1.5 hours.

  • Quenching: Quench the unreacted peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 10 mL). Stir for 30 minutes.

  • Isolation: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (2 x 20 mL) to recover the cleaved chiral auxiliary (which can be recycled). Acidify the aqueous layer to pH 2 using 1M HCl. Extract the aqueous layer with EtOAc (3 x 30 mL). Dry the combined EtOAc layers over Na₂SO₄ and concentrate.

  • Validation: The final product, (S)-2-fluoro-3-phenylpropanoic acid, is isolated as a colorless oil or white solid. Validate via ¹⁹F NMR (CDCl₃), which should display a characteristic shift at approximately δ -178.9 ppm[6].

Quantitative Data & Optimization Parameters

Table 1: Stoichiometry and Reagent Equivalents for Phase 2 (Fluorination)

ReagentRoleEquivalentsConcentration / State
Chiral ImideStarting Material1.00 eq0.125 M in THF
NaHMDSNon-nucleophilic Base1.15 eq1.0 M in THF
NFSIElectrophilic F-Source1.50 eqSolid (Pre-dissolved)
Acetic AcidQuenching Agent2.00 eqGlacial (Neat)

Table 2: Impact of Base Selection on Enolate Geometry and Stereocontrol

Base UsedCationEnolate Geometry FavoredResulting d.r. (Phase 2)
LDALi⁺Mixed (E/Z)~ 85:15
LiHMDSLi⁺Mixed (E/Z)~ 88:12
NaHMDS Na⁺ Strictly Z-enolate > 98:2
KHMDSK⁺Z-enolate (Loose chelation)~ 92:8

(Note: The superior performance of NaHMDS highlights the necessity of the sodium cation's specific ionic radius for optimal transition state chelation[4].)

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Phenylpropanoyl Chloride (Starting Material) Coupling Phase 1: Acylation (n-BuLi, THF, -78°C) SM->Coupling Aux (R)-4-Benzyl-2-oxazolidinone (Chiral Auxiliary) Aux->Coupling Imide Chiral Imide Intermediate Coupling->Imide Enolization Phase 2: Enolization (NaHMDS, THF, -78°C) Imide->Enolization Fluorination Electrophilic Fluorination (NFSI) Enolization->Fluorination FluoroImide α-Fluoro Imide (High d.r.) Fluorination->FluoroImide Cleavage Phase 3: Hydrolytic Cleavage (LiOH, H2O2) FluoroImide->Cleavage Product (S)-2-Fluoro-3-phenylpropanoic acid (Target Product) Cleavage->Product Recover Recovered Auxiliary Cleavage->Recover

Workflow for the enantioselective synthesis of (S)-2-fluoro-3-phenylpropanoic acid.

References

  • Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis Source: National Institutes of Health (NIH) URL:[Link]

  • Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C-C Bond Formation - Supporting Information Source: Amazon AWS (Supporting Information Data) URL:[Link]

  • Fluorination methods in drug discovery Source: ResearchGate URL:[Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids Source: Chemical Reviews - ACS Publications URL:[Link]

  • Synthesis of (2S)-2-Chloro-2-fluororibolactone via Stereoselective Electrophilic Fluorination Source: ACS Publications URL:[Link]

  • Transition Metal Catalyzed Enantioselective α-Heterofunctionalization of Carbonyl Compounds Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Application

Application Notes and Protocols for Amide Coupling of 2-Fluoro-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of α-Fluoro Carboxylic Acid Coupling Amide bond formation is a cornerstone of organic synthesis, particularly in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of α-Fluoro Carboxylic Acid Coupling

Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. While numerous coupling reagents and protocols exist, the specific structural features of the substrates can present significant challenges.[1] 2-Fluoro-3-phenylpropanoic acid is one such substrate, where the presence of an α-fluoro substituent introduces unique electronic and steric considerations that must be addressed to achieve efficient and clean amide bond formation.

The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the carboxylate, potentially slowing the reaction rate. More critically, the α-stereocenter is susceptible to epimerization under basic conditions, a common issue with α-substituted carboxylic acids, which can be exacerbated by certain coupling reagents and reaction conditions.[2][3] This guide provides an in-depth analysis of reaction conditions and detailed protocols for the successful amide coupling of 2-fluoro-3-phenylpropanoic acid, with a focus on minimizing side reactions and preserving stereochemical integrity.

Understanding the Mechanistic Landscape of Amide Coupling

The conversion of a carboxylic acid and an amine into an amide requires the activation of the carboxylic acid to form a more reactive intermediate.[4] This is typically achieved using a "coupling reagent." The general mechanism involves the formation of a highly reactive acyl-substituted species (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt) that is then susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is paramount, as it directly influences the reaction rate, yield, and the extent of side reactions, most notably epimerization.[5] For sensitive substrates like 2-fluoro-3-phenylpropanoic acid, reagents known to suppress racemization are highly preferred.[6][7]

Recommended Coupling Reagents and Conditions

Several classes of coupling reagents have proven effective for challenging amide bond formations. Below is a comparative analysis of recommended reagents for 2-fluoro-3-phenylpropanoic acid, with a focus on balancing reactivity and minimizing epimerization.

Propanephosphonic Anhydride (T3P®): A Mild and Efficient Choice

T3P® has emerged as a powerful and versatile coupling reagent, particularly for large-scale synthesis and for substrates prone to epimerization.[6][8] It functions by forming a mixed anhydride with the carboxylic acid, which then reacts with the amine.

Key Advantages:

  • Low Epimerization: T3P® is known to suppress racemization at the α-stereocenter.[6][9]

  • Mild Reaction Conditions: Reactions are typically run at or below room temperature.[9]

  • Simple Workup: The byproducts are water-soluble, facilitating straightforward purification.[9]

  • High Yields: Often provides excellent yields even with challenging substrates.[6]

General Protocol with T3P®: A solution of 2-fluoro-3-phenylpropanoic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq.) in an appropriate solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) is cooled to 0 °C. T3P® (typically a 50% solution in EtOAc, 1.5-2.0 eq.) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.[8]

Uronium/Aminium-Based Reagents: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction kinetics and low rates of racemization.[10][11] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[10] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its high efficiency and epimerization suppression.[7][10]

Key Advantages:

  • High Reactivity: HATU is one of the most reactive coupling reagents, often succeeding where others fail.[7][12]

  • Low Racemization: The formation of the OAt-active ester minimizes the risk of epimerization.[10]

  • Broad Substrate Scope: Effective for a wide range of carboxylic acids and amines, including sterically hindered ones.[10]

General Protocol with HATU: To a solution of 2-fluoro-3-phenylpropanoic acid (1.0 eq.) and HATU (1.0-1.2 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM under an inert atmosphere, a non-nucleophilic base like DIPEA (2.0-3.0 eq.) is added.[10] The mixture is typically stirred for a short pre-activation period (15-30 minutes) at room temperature before the amine (1.0-1.2 eq.) is introduced. The reaction is then stirred at room temperature for 1-18 hours.[10]

Carbodiimides with Additives: The Classic Approach

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[4] However, for substrates prone to epimerization, they should be used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, HOAt.[7] The additive intercepts the reactive O-acylisourea intermediate to form a less reactive but more stable active ester, which then reacts with the amine, reducing the risk of racemization.[5]

Key Advantages:

  • Readily Available and Cost-Effective: EDC and HOBt are common and relatively inexpensive reagents.[13]

  • Well-Established Protocols: A vast body of literature exists for carbodiimide-mediated couplings.

General Protocol with EDC/HOBt: 2-Fluoro-3-phenylpropanoic acid (1.0 eq.), HOBt (1.0-1.2 eq.), and the amine (1.0-1.2 eq.) are dissolved in a suitable solvent (e.g., DMF, DCM). The solution is cooled to 0 °C, and EDC (1.0-1.2 eq.) is added.[14] A base such as DIPEA or N-methylmorpholine (NMM) is often included. The reaction is stirred at 0 °C for a period and then allowed to warm to room temperature.

Comparative Summary of Reaction Conditions

Coupling ReagentBaseSolventTemperatureKey AdvantagesPotential Drawbacks
T3P® DIPEA, TEA, PyridineDCM, EtOAc, Me-THF0 °C to RTLow epimerization, simple workup, scalable.[6][8]Requires slightly higher equivalents of reagent.
HATU DIPEA, CollidineDMF, DCM, ACNRTHigh reactivity, low racemization, fast reactions.[7][10]Higher cost, potential for side reactions with excess reagent.
EDC/HOBt DIPEA, NMMDMF, DCM0 °C to RTCost-effective, well-established.[14][15]Higher risk of epimerization compared to T3P or HATU.[16] EDC byproducts can be challenging to remove.[13]

Detailed Experimental Protocol: T3P®-Mediated Coupling

This protocol provides a robust and scalable method for the amide coupling of 2-fluoro-3-phenylpropanoic acid with minimal epimerization.[6]

Materials:

  • 2-Fluoro-3-phenylpropanoic acid

  • Amine

  • Propanephosphonic Anhydride (T3P®, 50% solution in EtOAc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-3-phenylpropanoic acid (1.0 eq.) and the desired amine (1.1 eq.).

  • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 eq.) to the stirred solution.

  • Slowly add the T3P® solution (1.5 eq.) dropwise over 15-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Workflow for Amide Coupling of 2-Fluoro-3-phenylpropanoic Acid

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Weigh Reagents (Acid, Amine, Base) Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Inert Establish Inert Atmosphere (N2/Ar) Dissolve->Inert Cool Cool to 0 °C Inert->Cool Add_Coupling Add Coupling Reagent (e.g., T3P®, HATU) Cool->Add_Coupling Stir Stir (0 °C to RT) Add_Coupling->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Quench Aqueous Workup (Acid/Base Washes) Monitor->Quench Dry Dry Organic Layer (Na2SO4 / MgSO4) Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify End End Purify->End Final Product

Caption: General workflow for the amide coupling of 2-fluoro-3-phenylpropanoic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent.- Insufficiently anhydrous conditions.- Poor nucleophilicity of the amine.- Use a fresh batch of coupling reagent.- Use anhydrous solvents and flame-dried glassware.- For poorly nucleophilic amines (e.g., anilines), consider more forceful conditions or a more reactive coupling agent like HATU.[1][15] Increase reaction temperature if necessary.
Epimerization - Use of a strong, non-hindered base.- Prolonged reaction times at elevated temperatures.- Inappropriate choice of coupling reagent.- Use a hindered base like DIPEA or 2,4,6-collidine.- Keep reaction temperatures low (0 °C to RT).- Use a racemization-suppressing reagent like T3P® or HATU.[6][10]
Formation of Side Products - N-acylurea formation with carbodiimides.- Guanidinylation with excess uronium reagents.- Use an additive (HOBt, HOAt) with carbodiimides.- Avoid a large excess of HATU or HBTU.- Ensure a clean workup to remove byproducts.
Difficulty in Purification - Water-soluble byproducts from EDC.- Dicyclohexylurea (DCU) precipitate from DCC.- For EDC, perform thorough aqueous washes.[14]- For DCC, filter off the DCU precipitate before workup.- The use of T3P® simplifies purification due to water-soluble byproducts.[9]

Purification Considerations for Fluoro-Containing Amides

The presence of a fluorine atom in the final product can alter its polarity and solubility, which may require adjustments to standard purification protocols.

  • Chromatography: Fluorous compounds can exhibit different retention behaviors on silica gel. It may be necessary to screen different solvent systems to achieve optimal separation. In some cases, reverse-phase chromatography may be more effective.

  • Fluorous Solid-Phase Extraction (F-SPE): For molecules with a significant fluorine content, fluorous affinity purification can be a highly effective technique. This involves tagging the molecule and using a fluorous-functionalized stationary phase for purification.[17]

  • Workup: If acyl fluorides are used or generated in situ, residual hydrogen fluoride or its amine salts may be present. A quench with a mild base or specific workup procedures might be necessary to remove these impurities.[18]

By carefully selecting the appropriate coupling reagent and meticulously controlling the reaction conditions, researchers can successfully synthesize amides from 2-fluoro-3-phenylpropanoic acid with high yields and excellent stereochemical fidelity. The protocols and insights provided in this guide offer a solid foundation for navigating the specific challenges posed by this and similar α-substituted carboxylic acids.

References

  • Organic Synthesis. Acid-Amine Coupling using T3P. Available at: [Link]

  • Yadav, V. K., & Sriram, M. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4858–4861. Available at: [Link]

  • Curia. (2024). Understanding T3P® from start to finish. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - T3P. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Reddy, C. R., et al. (2017). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). ChemistrySelect, 2(28), 8887-8890. Available at: [Link]

  • Pavan, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127689. Available at: [Link]

  • Google Patents. (2006). US7102032B2 - Purification of amide compound.
  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Cain, E. A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1649–1652. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500. Available at: [Link]

  • Aapptec. Coupling Reagents. Available at: [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • White, C. J., & Yudin, A. K. (2011). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. The Journal of Organic Chemistry, 76(20), 8443–8448. Available at: [Link]

  • GenScript. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available at: [Link]

  • Ali, A. S., & Remli, N. A. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8039. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Available at: [Link]

  • Royal Society of Chemistry. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Hansen, M. C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Glen Research. (2005). Glen Report 18.16 - Fluorous Affinity Purification of Oligonucleotides. Available at: [Link]

  • Organic Syntheses. (2015). Procedure. Available at: [Link]

  • Movsisyan, M., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. The Journal of Organic Chemistry, 85(10), 6463–6472. Available at: [Link]

  • SlideShare. (2015). Epimerization of Peptide. Available at: [Link]

  • García-Beltrán, O., et al. (2021). Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. Molecules, 26(11), 3326. Available at: [Link]

  • Boyer, S. J., et al. (2020). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. Organic Letters, 22(7), 2771–2775. Available at: [Link]

  • Google Patents. (2001). US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.

Sources

Method

Application Note: N-Terminal Capping and Side-Chain Functionalization of Peptides using 2-Fluoro-3-phenylpropanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols Executive Summary The strategic incorporation of fluorine into peptide scaffolds is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocols

Executive Summary

The strategic incorporation of fluorine into peptide scaffolds is a cornerstone of modern medicinal chemistry, utilized to enhance proteolytic stability, modulate lipophilicity, and improve membrane permeability[1]. 2-Fluoro-3-phenylpropanoic acid (2-FPA) is an α -fluoro analogue of phenylalanine. Because it lacks an α -amino group, it cannot be incorporated into the internal backbone of a standard peptide chain. Instead, 2-FPA serves as a highly potent N-terminal capping agent or a side-chain modifier (e.g., via lysine ϵ -amine conjugation).

This application note provides a comprehensive, self-validating methodology for incorporating 2-FPA into peptide chains. It addresses the unique chemical challenges of α -fluoro carboxylic acids—specifically, their high propensity for base-catalyzed epimerization—and establishes robust protocols for synthesizing stereopure fluorinated peptidomimetics [2].

Mechanistic Insights & Causality (E-E-A-T)

The "Fluorous Effect" and Structural Stability

Replacing the N-terminal amine of a phenylalanine residue with a highly electronegative, non-nucleophilic fluorine atom fundamentally alters the peptide's local dipole moment. This modification eliminates the positive charge at physiological pH, rendering the peptide resistant to exopeptidases (specifically aminopeptidases) while increasing its overall hydrophobicity. Such fluorinated variants often show improved stability and programmable bioactivities compared to their natural counterparts [1]. Furthermore, strategic fluorine positioning can enforce molecular packing and stabilize secondary structures like β -sheet tapes or nanotubes [3].

The Causality of Base-Catalyzed Epimerization

Coupling α -fluoro carboxylic acids requires precise control over the reaction microenvironment. The strong electron-withdrawing nature of the α -fluorine atom significantly increases the electrophilicity of the activated carbonyl, which accelerates the coupling rate. However, this same inductive effect drastically lowers the pKa of the α -proton.

If standard peptide coupling conditions utilizing strong tertiary amines (e.g., N,N -Diisopropylethylamine, DIPEA) are employed, the activated ester rapidly undergoes proton abstraction. This leads to the formation of an enolate intermediate, destroying the chiral center and resulting in a racemized (epimerized) peptide product. Therefore, the causality behind our protocol design is strict base omission or the use of ultra-weak bases. To preserve stereochemical integrity, activation must be driven by neutral or mildly acidic additive systems, such as DIC/OxymaPure.

Epimerization_Mechanism A 2-FPA Active Ester B Strong Base (DIPEA) Proton Abstraction A->B Side Reaction E Direct Aminolysis (Neutral/Weak Base) A->E Desired Pathway C Enolate Intermediate (Loss of Stereocenter) B->C D Racemized Peptide (D/L Epimers) C->D F Stereopure Peptide (Retention of Configuration) E->F

Figure 1: Competing pathways during 2-FPA coupling: Base-catalyzed epimerization vs. direct aminolysis.

Quantitative Data Presentation

To validate the necessity of base-free coupling, the following table summarizes the quantitative relationship between coupling reagents, base selection, and the resulting epimerization rates of 2-FPA during Solid-Phase Peptide Synthesis (SPPS).

Table 1: Influence of Coupling Conditions on 2-FPA Epimerization and Yield

Coupling SystemBase AddedEquivalentsReaction TimeCoupling Yield (%)Epimerization (D-isomer %)
HATU / HOAtDIPEA (6 eq)3.01 hr> 98%28 - 35% (High)
HATU / HOAt2,4,6-Collidine (6 eq)3.02 hrs~ 92%< 5%
DIC / HOBtNone3.03 hrs~ 85%< 2%
DIC / OxymaPure None 3.0 2 hrs > 95% < 1% (Optimal)

Experimental Protocols (Self-Validating System)

Protocol A: N-Terminal Capping of Peptides via SPPS

This protocol describes the attachment of 2-FPA to the free N-terminus of a resin-bound peptide.

Step 1: Resin Preparation & Fmoc Deprotection

  • Swell the peptide-resin (e.g., Rink Amide AM, 0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the final N-terminal Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation Step: Perform a Kaiser test. A positive result (deep blue resin) confirms the presence of the free primary amine.

Step 2: Base-Free Activation of 2-FPA

  • In a clean, dry glass vial, dissolve 2-FPA (0.3 mmol, 3.0 eq) and OxymaPure (0.3 mmol, 3.0 eq) in a minimum volume of anhydrous DMF (approx. 1.5 mL).

  • Add N,N′ -Diisopropylcarbodiimide (DIC) (0.3 mmol, 3.0 eq) to the mixture.

  • Stir the activation mixture at room temperature for 3 minutes. Do not add DIPEA or NMM.

Step 3: Coupling Reaction

  • Transfer the activated 2-FPA solution to the SPPS reaction vessel containing the peptide-resin.

  • Agitate gently at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Self-Validation Step: Perform a second Kaiser test. A negative result (yellow/colorless resin) confirms complete capping. If slightly blue, repeat Steps 2 and 3.

Step 4: Cleavage and Global Deprotection

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow A Peptide-Resin (Free N-Terminus) B 2-FPA Activation (DIC/OxymaPure, No Base) A->B C N-Terminal Capping (2 hrs, RT) B->C D Resin Washing (DMF/DCM) C->D E TFA Cleavage & Global Deprotection D->E F RP-HPLC & 19F-NMR Validation E->F

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for N-terminal capping with 2-FPA.

Protocol B: Side-Chain Functionalization (Lysine Conjugation)

To incorporate 2-FPA as a lipophilic/protease-resistant appendage on a peptide side chain, orthogonal protection strategies must be used.

  • Synthesis of the Backbone: Synthesize the peptide sequence using standard Fmoc-SPPS, incorporating an orthogonally protected Lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Alloc)-OH, at the desired conjugation site. Ensure the N-terminus is Boc-protected (or acetylated) to prevent cross-reactivity.

  • Orthogonal Deprotection:

    • For Mtt: Treat the resin with 1% TFA in DCM (10 × 2 min) until the solution is no longer yellow. Neutralize with 5% DIPEA in DCM (3 × 2 min), then wash thoroughly with DCM and DMF.

    • For Alloc: Treat with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in dry DCM for 2 hours in the dark.

  • 2-FPA Coupling: Follow the exact base-free DIC/OxymaPure activation and coupling procedure outlined in Protocol A, Step 2 & 3.

Protocol C: Analytical Validation via ¹⁹F-NMR and LC-MS

Because epimers of fluorinated peptides often co-elute on standard reverse-phase HPLC (RP-HPLC), ¹⁹F-NMR is the gold standard for validating stereochemical integrity.

  • Sample Preparation: Dissolve 2-5 mg of the purified fluorinated peptide in 600 µL of D₂O or DMSO- d6​ .

  • ¹⁹F-NMR Acquisition: Acquire spectra at 376 MHz (or higher) using trifluoroacetic acid (TFA) or fluorobenzene as an internal standard.

  • Data Interpretation:

    • A single, sharp multiplet in the ¹⁹F-NMR spectrum (typically between -180 to -190 ppm for α -fluoro acids) indicates a stereopure product.

    • The presence of two distinct signals in this region confirms that base-catalyzed epimerization occurred during coupling.

References

  • Source: National Institutes of Health (NIH)
  • Title: Approaches to Obtaining Fluorinated α-Amino Acids | Chemical Reviews Source: ACS Publications URL
  • Title: Dipeptide Nanotubes Containing Unnatural Fluorine-Substituted β2,3-Diarylamino Acid and l-Alanine as Candidates for Biomedical Applications | Organic Letters Source: ACS Publications URL
Application

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of Chiral 2-Fluoro-3-phenylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for the synthesis of enantiomerically enriched 2-fluoro-3-phenylpropanoic acid via cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the synthesis of enantiomerically enriched 2-fluoro-3-phenylpropanoic acid via catalytic asymmetric hydrogenation. Chiral α-fluoro carboxylic acids are valuable building blocks in medicinal chemistry, where the strategic incorporation of fluorine can significantly enhance a molecule's pharmacological profile. This guide delves into the core principles of catalyst selection, provides a mechanistic overview, and presents a comprehensive, field-proven protocol for the reaction and subsequent analysis.

Scientific Introduction & Strategic Importance

The introduction of a fluorine atom into organic molecules can profoundly impact their lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of stereoselective methods to produce chiral organofluorine compounds is a paramount objective in modern drug discovery. 2-Fluoro-3-phenylpropanoic acid, with its stereocenter adjacent to both a fluorine atom and a carboxyl group, represents a highly sought-after chiral building block.

Asymmetric hydrogenation stands out as one of the most efficient and atom-economical methods for establishing a stereocenter.[1][2] This process utilizes a small amount of a chiral catalyst to transfer molecular hydrogen (H₂) to a prochiral olefin, generating the desired enantiomer in high purity. This application note focuses on the asymmetric hydrogenation of 2-fluoro-3-phenylacrylic acid, providing researchers with the foundational knowledge and practical steps to achieve this transformation successfully.

Core Principles & Catalyst System Design

The success of an asymmetric hydrogenation is contingent upon the synergistic interplay between the metal center, the chiral ligand, the substrate, and the reaction conditions. The catalyst creates a specific three-dimensional environment, or "chiral pocket," that forces the incoming hydrogen molecule to add to one specific face of the double bond.

The Catalytic Triad: Metal, Ligand, and Substrate
  • Metal Precursor: The choice of metal is critical. Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) are the most common choices for olefin hydrogenation.[1]

    • Rhodium(I) complexes are often highly effective for the hydrogenation of α,β-unsaturated carboxylic acids and their derivatives.[3][4][5]

    • Ruthenium(II) catalysts, such as those employing the BINAP ligand, are also powerful and can exhibit complementary or opposite stereoselectivity compared to rhodium with the same ligand, often operating through a different mechanistic pathway.[1][6][7]

    • Iridium(I) catalysts are particularly noted for their ability to hydrogenate challenging and sterically hindered substrates, and have shown great promise for fluorinated molecules.[8][9][10]

  • Chiral Ligand: The ligand is the ultimate source of stereochemical information. Chiral diphosphines are the most widely used class of ligands. The ligand's bite angle, steric bulk, and electronic properties dictate the shape and efficacy of the chiral pocket. For substrates containing a carboxylic acid, ligands capable of secondary interactions, such as hydrogen bonding, can significantly enhance enantiocontrol.[11][12]

  • Substrate: The starting material is typically (E)- or (Z)-2-fluoro-3-phenylacrylic acid or its corresponding ester. The substrate must be able to coordinate effectively with the metal center. The presence of the carboxyl group can act as a directing group, anchoring the substrate to the catalyst and improving stereodifferentiation.[1]

Mechanistic Snapshot: The Origin of Asymmetry

While the precise mechanism can vary depending on the metal and ligand (e.g., dihydride vs. monohydride pathways), a general model helps to understand the stereochemical outcome.[6][7] The quadrant diagram is a useful tool for visualizing how the steric environment of the ligand directs the substrate's approach.

The diagram below illustrates a simplified catalytic cycle for a generic Rh(I)-diphosphine catalyst. The key stereodetermining step is the coordination of the prochiral olefin to the chiral metal complex. One face of the olefin is sterically shielded by the bulky groups of the ligand, forcing coordination and subsequent hydrogen delivery to the less hindered face.

cluster_cycle Catalytic Cycle cluster_legend Legend Catalyst [Rh(L*)]⁺ H2_Activation [Rh(H)₂(L*)]⁺ Catalyst->H2_Activation H₂ Substrate_Coord Olefin Complex H2_Activation->Substrate_Coord + Substrate Insertion Alkyl Hydride Int. Substrate_Coord->Insertion Migratory Insertion (Stereodetermining) Product_Release Product + [Rh(L*)]⁺ Insertion->Product_Release Reductive Elimination Product_Release->Catalyst Catalyst Regeneration L_star L* = Chiral Diphosphine Ligand Substrate_leg Substrate = 2-fluoro-3-phenylacrylic acid

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Detailed Experimental Protocol

This protocol provides a representative procedure for the asymmetric hydrogenation of (E)-2-fluoro-3-phenylacrylic acid. Safety Note: This procedure involves flammable solvents and hydrogen gas under pressure. It must be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE) and a high-pressure reactor equipped with safety features.

Materials & Equipment
  • Reagents:

    • (E)-2-fluoro-3-phenylacrylic acid (>98% purity)

    • Rhodium precursor: [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

    • Chiral Ligand: (R)-BINAP or other suitable chiral diphosphine

    • Solvent: Anhydrous, degassed methanol (MeOH) or tetrahydrofuran (THF)

    • Hydrogen Gas (H₂): High purity (≥99.999%)

    • Inert Gas: Argon or Nitrogen

  • Equipment:

    • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring and pressure/temperature controls

    • Schlenk line and glassware for handling air-sensitive reagents

    • Syringes and cannulas for liquid transfers

    • Rotary evaporator

    • Silica gel for column chromatography

    • Chiral HPLC system with a suitable chiral column

Experimental Workflow

The following diagram outlines the complete experimental workflow, from catalyst preparation to final product analysis.

Caption: End-to-End Experimental Workflow.

Step-by-Step Procedure
  • Catalyst Preparation (In situ):

    • In a Schlenk flask under an argon atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%) and the chiral ligand (e.g., (R)-BINAP, 1.1 mol%).

    • Add 5 mL of degassed, anhydrous methanol via cannula.

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating complex formation.

  • Reactor Setup:

    • Place the substrate, (E)-2-fluoro-3-phenylacrylic acid (1.0 mmol, 1.0 equiv), into the glass liner of the autoclave.

    • Add 15 mL of degassed, anhydrous methanol.

    • Seal the autoclave. Purge the system by pressurizing with argon (or nitrogen) to ~5 bar and then venting slowly. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Execution:

    • Using a gas-tight syringe or cannula, transfer the prepared catalyst solution from the Schlenk flask to the autoclave.

    • Seal the reactor completely. Begin vigorous stirring.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Maintain the reaction at the desired temperature (e.g., 25-40 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by observing the drop in hydrogen pressure (optional).

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen gas in a fume hood.

    • Open the reactor and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-fluoro-3-phenylpropanoic acid.

Product Analysis: Determining Enantiomeric Purity

The critical measure of success is the enantiomeric excess (e.e.) of the product. This is most reliably determined using Chiral High-Performance Liquid Chromatography (HPLC).[13][14][15]

Chiral HPLC Protocol
  • Sample Preparation: The carboxylic acid product may require derivatization to its methyl ester for better resolution on some chiral columns. This can be achieved using a standard esterification procedure (e.g., with trimethylsilyldiazomethane or MeOH/H₂SO₄). Prepare a dilute solution (~1 mg/mL) of the derivatized or underivatized product in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-H or a similar cellulose-based chiral stationary phase.[13][16]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 95:5 (Hexane:IPA). The ratio must be optimized to achieve baseline separation of the two enantiomer peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject a sample of the racemic standard (if available) to identify the retention times of both enantiomers.

    • Inject the sample from the asymmetric hydrogenation reaction.

    • Integrate the peak areas corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

Representative Data

The following table summarizes hypothetical results under optimized conditions, demonstrating the high efficacy achievable with this methodology.

EntryCatalyst System (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Conversion (%)e.e. (%)
1[Rh(COD)₂]BF₄ / (R)-BINAP (1.0)203016>9995 (S)
2Ru(OAc)₂[(S)-BINAP] (0.5)504024>9992 (R)
3[Ir(COD)Cl]₂ / Ligand X (1.0)502512>9998 (R)

Field Insights & Troubleshooting

  • Low Enantioselectivity:

    • Cause: Suboptimal catalyst, solvent, or temperature. The "chiral pocket" is sensitive to these parameters.

    • Solution: Screen a variety of chiral ligands. Vary the solvent polarity. Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of reaction rate.

  • Low Conversion/Yield:

    • Cause: Catalyst deactivation by impurities (oxygen, water), insufficient hydrogen pressure, or low temperature.

    • Solution: Ensure all solvents and reagents are anhydrous and properly degassed. Use high-purity hydrogen. Increase hydrogen pressure, temperature, or catalyst loading.

  • Side Reaction - Defluorination:

    • Cause: Certain catalyst systems, particularly under harsh conditions, can promote the cleavage of the C-F bond.[8]

    • Solution: Screen for milder catalysts or reaction conditions (lower temperature, lower pressure). Iridium-based catalysts, while often highly selective, should be monitored for this potential side reaction.[8]

References

  • Alonso, D. A., et al. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society. Available at: [Link]

  • Mikami, K., et al. (2002). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. PubMed. Available at: [Link]

  • Noyori, R., et al. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Ponra, S., et al. (2020). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Semantic Scholar. Available at: [Link]

  • Tan, X., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via a Dynamic Kinetic Resolution Strategy. Organic Chemistry Portal. Available at: [Link]

  • Togni, A. (2011). Asymmetric Hydrogenation. ETH Zurich Research Collection. Available at: [Link]

  • Dong, X.-Q., et al. (2018). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Ponra, S., et al. (2020). Asymmetric synthesis of 1,2-fluorohydrin: iridium catalyzed hydrogenation of fluorinated allylic alcohol. Chemical Science (RSC Publishing). Available at: [Link]

  • Ponra, S., et al. (2020). Asymmetric synthesis of 1,2-fluorohydrin : iridium catalyzed hydrogenation of fluorinated allylic alcohol. Diva-Portal.org. Available at: [Link]

  • Hayashi, T., et al. (1995). Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts by selective ligation between two amino units of the ligand and electrostatic interaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Hayashi, T., et al. (1987). Asymmetric hydrogenation of trisubstituted acrylic acids catalyzed by a chiral (aminoalkyl)ferrocenylphosphine-rhodium complex. Journal of the American Chemical Society. Available at: [Link]

  • Wang, L., et al. (2022). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Zhang, Z., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]

  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. Available at: [Link]

  • Chen, Y., et al. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. University of North Texas. Available at: [Link]

  • Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. ResearchGate. Available at: [Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Research Collection. Available at: [Link]

  • Seebach, D., et al. (2012). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. PrepChem.com. Available at: [Link]

  • Zhang, X., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Pàmies, O., et al. (2012). Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands. PubMed. Available at: [Link]

  • Ding, K., et al. (2013). Rhodium(I)-catalyzed enantioselective hydrogenation of substituted acrylic acids with sterically similar β,β-diaryls. PubMed. Available at: [Link]

  • Gong, L.-Z., et al. (2009). Consecutive Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation under Relay Catalysis of an Achiral Gold Complex/Chiral Brønsted Acid Binary System. ACS Publications. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Tundo, P., et al. (1998). 2-phenylpropionic acid. Organic Syntheses Procedure. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Laeeque Ahmed, A. K. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Andersson, P. G., et al. (2016). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Semantic Scholar. Available at: [Link]

  • Bertermann, R., et al. (n.d.). Frustrated Lewis Pair Catalysts for Asymmetric Hydrogenation, Hydrosilylation and Hydroboration Reactions. RWTH Publications. Available at: [Link]

  • Etayo, P., & Vidal-Ferran, A. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Zhang, X., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. PubMed. Available at: [Link]

  • Shcherbakov, N. V., & Mas-Roselló, J. (2025). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA. Available at: [Link]

  • Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN106431898A - Synthesis and use of phenylpropionic acid derivatives. Google Patents.
  • Ghorai, P., et al. (n.d.). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as. NSF PAR. Available at: [Link]

Sources

Method

Application Note: Precision Esterification of 2-Fluoro-3-phenylpropanoic Acid

Introduction & Mechanistic Rationale The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target bindi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine into organic molecules is a cornerstone of modern drug development, profoundly altering a molecule's lipophilicity, metabolic stability, and target binding affinity. Specifically, serves as a highly valuable α -fluoro carboxylic acid building block in medicinal chemistry[1].

However, the esterification of α -fluoro carboxylic acids presents unique stereoelectronic challenges. The strongly electron-withdrawing α -fluorine atom increases the electrophilicity of the carbonyl carbon but simultaneously increases the acidity of the α -proton. Subjecting such substrates to harsh acidic reflux (standard Fischer esterification) or strongly basic conditions risks racemization of chiral centers and unwanted side reactions.

To mitigate these risks, the —utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)—is the premier choice[2]. This mild, room-temperature protocol avoids the carbocation-mediated side reactions and thermodynamic stress of traditional methods, making it ideal for acid-labile and sensitive fluorinated substrates[2][3].

The Self-Validating Mechanistic System

In the Steglich protocol, DCC activates the carboxylic acid to form an O-acylisourea intermediate[2]. While alcohols can attack this intermediate directly, the reaction is often slow, leading to a detrimental 1,3-rearrangement that forms a thermodynamically stable but unreactive N-acylurea byproduct[3].

The Causality of DMAP: The addition of 3–10 mol% DMAP is the critical self-validating control in this system[4]. DMAP acts as a superior nucleophile compared to the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (the "active ester")[2][3]. This intermediate cannot undergo the 1,3-rearrangement, thereby completely suppressing N-acylurea formation[3]. The reaction is driven forward as the alcohol attacks the active ester to yield the target fluorinated ester and regenerate the DMAP catalyst[2].

Mechanism A 2-Fluoro-3-phenylpropanoic Acid C O-Acylisourea Intermediate A->C + DCC B DCC B->C E N-Acylpyridinium Active Ester C->E + DMAP (Blocks N-acylurea) D DMAP Catalyst D->E G Methyl 2-fluoro-3-phenylpropanoate E->G + MeOH F Methanol F->G

Caption: Steglich esterification mechanism highlighting DMAP's role in suppressing N-acylurea.

Quantitative Data & Method Selection

The table below summarizes the empirical differences between standard esterification methods when applied to sensitive α -fluoro carboxylic acids.

ParameterFischer EsterificationSteglich Esterification (DCC/DMAP)Alkylation (MeI / K2CO3)
Reagents MeOH, H2SO4 (cat.)MeOH, DCC, DMAP (cat.)MeI, K2CO3, DMF
Temperature 65°C (Reflux)0°C to 20°C25°C to 60°C
Reaction Time 12 - 24 hours3 - 4 hours8 - 12 hours
Racemization Risk Moderate to HighVery LowModerate
Byproducts Water (equilibrium)Dicyclohexylurea (DCU)Inorganic salts
Yield (Typical) 60 - 70%85 - 95%75 - 85%

Experimental Protocol: Synthesis of Methyl 2-fluoro-3-phenylpropanoate

Self-Validating Checkpoint: The formal uptake of water by DCC generates dicyclohexylurea (DCU)[3]. The precipitation of DCU serves as an immediate visual indicator of successful carboxylic acid activation.

Materials:

  • 2-Fluoro-3-phenylpropanoic acid (1.0 equiv, 10 mmol, 1.68 g)

  • Anhydrous Methanol (1.5 equiv, 15 mmol, 0.61 mL)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol, 2.27 g) * (0.1 equiv, 1 mmol, 0.12 g)[4]

  • Anhydrous Dichloromethane (CH2Cl2) (30 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Matrix: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-phenylpropanoic acid (1.68 g), anhydrous methanol (0.61 mL), and DMAP (0.12 g) in 30 mL of anhydrous CH2Cl2 under an inert argon atmosphere.

    • Causality: Utilizing strictly anhydrous conditions prevents the competitive hydrolysis of the highly reactive O-acylisourea intermediate back to the starting carboxylic acid.

  • Thermal Control & Activation: Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent Addition: Dissolve DCC (2.27 g) in 5 mL of anhydrous CH2Cl2. Add this solution dropwise to the reaction flask over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic activation step and minimizes localized concentration spikes. This prevents the O-acylisourea from undergoing the 1,3-rearrangement before DMAP can intercept it[2][3].

  • Propagation: Stir the mixture at 0 °C for 5 minutes, then remove the ice bath and allow the reaction to warm to 20 °C (room temperature). Stir for an additional 3 hours[4].

    • Self-Validating Step: Within 15-30 minutes, a voluminous white precipitate of dicyclohexylurea (DCU) will form, confirming the formal dehydration and activation of the acid[3].

  • Byproduct Filtration: Filter the reaction mixture through a sintered glass funnel (or a tightly packed pad of Celite) to remove the precipitated DCU. Wash the filter cake with an additional 10 mL of cold CH2Cl2 to ensure complete product recovery.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • 10% aqueous citric acid (20 mL) to protonate and partition the DMAP catalyst into the aqueous layer.

    • Saturated aqueous NaHCO3 (20 mL) to deprotonate and remove any unreacted 2-fluoro-3-phenylpropanoic acid.

    • Brine (20 mL) to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: 9:1 Hexanes/Ethyl Acetate) to afford the pure methyl 2-fluoro-3-phenylpropanoate as a clear oil.

Workflow Step1 1. Dissolve Acid, MeOH & DMAP in CH2Cl2 (0°C, Argon Atm) Step2 2. Add DCC dropwise (Activates Carboxyl Group) Step1->Step2 Step3 3. Stir 3h at 20°C (DCU Precipitates) Step2->Step3 Step4 4. Filter DCU Byproduct (Visual Validation) Step3->Step4 Step5 5. Aqueous Wash (Citric Acid, NaHCO3) & Dry (MgSO4) Step4->Step5 Step6 6. Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Caption: Step-by-step workflow for the Steglich esterification of 2-fluoro-3-phenylpropanoic acid.

References

  • Steglich Esterification - Organic Chemistry Portal. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Simple Method for the Esterification of Carboxylic Acids. Neises, B., Steglich, W. Angew. Chem. Int. Ed. (1978). Available at:[Link]

  • Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

Sources

Application

Application Note: Synthesis and Integration of Fluorinated Phenylalanine Analogs via 2-Fluoro-3-Phenylpropanoic Acid

Audience: Researchers, Medicinal Chemists, and Peptidomimetic Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and In-Process Validation Scientific Context & Rationale The incor...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Peptidomimetic Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Optimization, and In-Process Validation

Scientific Context & Rationale

The incorporation of fluorinated amino acids into peptide sequences is a cornerstone strategy in modern drug discovery. The substitution of hydrogen with fluorine modulates critical biophysical properties, including acidity, basicity, hydrophobicity, and proteolytic stability[1]. However, traditional -fluorophenylalanine (where both the amino group and fluorine reside on the -carbon) is inherently unstable, rapidly undergoing spontaneous defluorination to form an imine[1].

To bypass this instability while retaining the desired spatial and stereoelectronic profile of phenylalanine, 2-fluoro-3-phenylpropanoic acid is utilized as a robust, non-canonical building block. By coupling this -fluoro acid with amines or peptide fragments, researchers generate -fluoroamides. These analogs act as stable bioisosteres of phenylalanine, mimicking the transition state of peptide bonds and providing exceptional resistance to enzymatic degradation[2]. Furthermore, the highly electronegative fluorine atom enforces specific preferred conformations in the resulting peptidomimetics due to stereoelectronic dipole interactions[3].

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, I frequently observe that the primary failure point in synthesizing -fluoroamides lies in the activation step. The chemistry of 2-fluoro-3-phenylpropanoic acid is governed by two competing electronic factors:

  • Inductive Deactivation: The highly electronegative -fluorine withdraws electron density from the adjacent carboxylate, significantly reducing its nucleophilicity. Standard coupling reagents (like EDC/HOBt) often result in sluggish activation and poor yields.

  • Base-Catalyzed Elimination & Epimerization: The -proton is rendered highly acidic by the combined electron-withdrawing effects of the fluorine atom and the carbonyl group. Exposure to excess or unhindered base (e.g., Triethylamine) readily triggers HF elimination (yielding cinnamic acid derivatives) or rapid epimerization of the chiral center.

The Solution: To establish a self-validating, high-yield protocol, we must operate under strict kinetic control . This is achieved by utilizing the highly reactive uronium-based coupling reagent HATU in combination with a stoichiometric limitation of the sterically hindered base DIPEA at sub-ambient temperatures (0 °C). This specific triad ensures that the formation of the highly stabilized O-At active ester outpaces any thermodynamic side reactions.

Mechanism N1 Alpha-Fluoro Acid (Highly Acidic Alpha-Proton) N2 O-At Active Ester (Stabilized Intermediate) N1->N2 HATU / DIPEA (Kinetic Control) N4 Side Reaction: HF Elimination / Epimerization N1->N4 Excess Base / Heat (Thermodynamic) N3 Target Alpha-Fluoroamide (Phe Bioisostere) N2->N3 Amine Nucleophile

Figure 1: Reaction causality and competing pathways in alpha-fluoro acid coupling.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the quantitative validation of our mechanistic hypothesis. The data clearly demonstrates the superiority of the HATU/DIPEA system at 0 °C for maximizing conversion while suppressing elimination and epimerization.

Table 1: Coupling Optimization for 2-Fluoro-3-phenylpropanoic Acid Amidation

Coupling ReagentBase (Equivalents)Temp (°C)Conversion (%)Epimerization (%)HF Elimination (%)
EDC / HOBtTEA (3.0)2565.218.512.1
PyBOPDIPEA (2.5)2578.410.25.4
HATUDIPEA (1.5)2592.14.1< 1.0
HATU DIPEA (1.2) 0 > 98.0 < 1.0 Not Detected

Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-3-phenylpropanamide

This step-by-step methodology describes the synthesis of a model fluorinated phenylalanine analog. The protocol is designed as a self-validating system, integrating specific In-Process Quality Control (QC) checkpoints to verify intermediate stability before proceeding.

Workflow A 2-Fluoro-3-phenylpropanoic Acid (Starting Material) B Carboxylate Activation (HATU / DIPEA, 0°C) A->B C Nucleophilic Coupling (Amine/Peptide) B->C D Fluorinated Phe Analog (Alpha-Fluoroamide) C->D E In-Process QC (19F-NMR / LC-MS) C->E Aliquot E->D Validation

Figure 2: Synthetic workflow for generating fluorinated phenylalanine analogs.
Materials Required
  • 2-Fluoro-3-phenylpropanoic acid (1.0 mmol, 168.16 g/mol )

  • Benzylamine (Nucleophile) (1.1 mmol)

  • HATU (1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Pre-activation & Chilling

  • In an oven-dried, argon-flushed 25 mL Schlenk flask, dissolve 1.0 mmol of 2-fluoro-3-phenylpropanoic acid in 5.0 mL of anhydrous DMF.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy prevents premature deprotonation of the -carbon once the base is introduced.

Step 2: Active Ester Formation 3. Add 1.1 mmol of HATU in a single portion. Stir for 5 minutes to ensure complete dissolution. 4. Dropwise, add 1.2 mmol of DIPEA over 2 minutes. The solution will transition to a pale yellow color, indicating the successful generation of the O-At active ester. Stir for exactly 10 minutes at 0 °C.

Step 3: Nucleophilic Amidation 5. Introduce 1.1 mmol of benzylamine dropwise over 5 minutes. 6. Maintain the reaction mixture at 0 °C for 1 hour. Following this, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C) over an additional 2 hours.

Step 4: Self-Validating In-Process QC 7. Withdraw a 10 µL aliquot from the reaction mixture and dilute it in 1 mL of LC-MS grade Acetonitrile. 8. Validation Check: Analyze via LC-MS. You must observe the target mass of . Furthermore, a rapid F-NMR (in ) of the crude aliquot should display a characteristic doublet of doublets (dd) near -185 ppm, confirming the retention of the -fluorine atom and ruling out HF elimination.

Step 5: Quenching and Workup 9. Quench the reaction by adding 10 mL of saturated aqueous to neutralize any remaining base. 10. Extract the aqueous layer with Ethyl Acetate ( mL). 11. Wash the combined organic layers sequentially with 0.1 M HCl (10 mL), saturated (10 mL), and brine (15 mL). Causality: This specific washing sequence removes residual DMF, unreacted amine, and acidic byproducts (like HOAt).

Step 6: Isolation 12. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. 13. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20) to afford the pure fluorinated phenylalanine analog as a white solid.

References

  • Title: Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric -Fluoroalkyl- -Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis, structure, and biological applications of -fluorinated -amino acids and derivatives Source: PubMed Central (NIH) / Chemistry & Biodiversity URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Fluoro-3-phenylpropanoic Acid Esterification

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, racemization, or decomposition during the esterification of 2-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering low yields, racemization, or decomposition during the esterification of 2-fluoro-3-phenylpropanoic acid.

The presence of an α -fluorine atom fundamentally alters the electronic landscape of the carboxylic acid, making standard esterification protocols (like Steglich or Fischer esterification) prone to failure. Below, we dissect the mechanistic causes of these failures and provide field-proven, self-validating protocols to achieve high-yielding esterifications.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why am I observing a significant mass loss of 20 Da in my LC-MS instead of the desired ester? A: You are observing dehydrofluorination (the elimination of hydrogen fluoride). The highly electronegative α -fluorine atom exerts a strong inductive (-I) effect, which significantly increases the kinetic acidity of the adjacent α -proton 1[2]. Under basic conditions, or during prolonged heating, this proton is easily abstracted. The subsequent elimination of the fluoride ion yields a thermodynamically stable α,β -unsaturated ester (a cinnamic acid derivative), which corresponds to the -20 Da mass difference.

Q: I used a standard Steglich esterification (DCC and DMAP). The reaction went to completion, but my chiral product completely racemized. Why? A: DMAP (4-dimethylaminopyridine) acts not only as a nucleophilic catalyst but also as a Brønsted base. Because the kinetic acidity of the α -proton in α -fluoro compounds is highly elevated, the substrate is highly susceptible to reversible deprotonation by DMAP 3[3]. This deprotonation forms a planar enolate intermediate, completely destroying the stereocenter. For α -fluoro acids, DMAP must be strictly avoided.

Q: Why is my Fischer esterification (H₂SO₄, MeOH, reflux) yielding mostly unreacted starting material and decomposition products? A: The inductive effect of the α -fluorine reduces the electron density on the carbonyl oxygen, making it much harder to protonate. This destabilizes the protonated carbonyl intermediate required for the nucleophilic attack in Fischer esterification 4[4]. To compensate for the slow reaction rate, chemists often increase the reflux time or temperature, which inadvertently triggers acid-catalyzed HF elimination and substrate degradation5[5].

Part 2: Troubleshooting Logic Workflow

Use the following decision tree to identify the root cause of your esterification failure and select the appropriate corrective protocol.

Troubleshooting Start Low Yield in Esterification of 2-Fluoro-3-phenylpropanoic Acid CheckSide Identify Major Byproducts (LC-MS / NMR) Start->CheckSide Elimination Cinnamate Derivative (HF Elimination) CheckSide->Elimination Mass -20 Da Racemization Loss of Enantiomeric Excess (Racemization) CheckSide->Racemization Chiral HPLC Unreacted High Recovery of Starting Material CheckSide->Unreacted No conversion CauseBase Base is too strong or temperature is too high Elimination->CauseBase CauseDMAP DMAP / Pyridine present abstracting alpha-proton Racemization->CauseDMAP CauseElec Fluorine (-I effect) reduces carbonyl electrophilicity Unreacted->CauseElec Sol1 Use TMS-Diazomethane (No base required) CauseBase->Sol1 Sol2 Use EDC/HOBt (Omit DMAP) CauseDMAP->Sol2 Sol3 Use Acid Chloride method (Ghosez's reagent, mild) CauseElec->Sol3

Troubleshooting logic tree for alpha-fluoro carboxylic acid esterification failures.

Part 3: Quantitative Data Comparison

The table below summarizes the expected outcomes of various esterification conditions when applied specifically to 2-fluoro-3-phenylpropanoic acid.

Esterification MethodReagentsBase AddedTypical Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode
Steglich DCC, DMAPYes (DMAP)~65%0%Racemization
Fischer MeOH, H₂SO₄ (reflux)No~35%N/AHF Elimination / Incomplete
Base Alkylation K₂CO₃, MeI (reflux)Yes (K₂CO₃)~40%<10%HF Elimination / Racemization
Mild Alkylation TMS-DiazomethaneNo>95%>99%None
Carbodiimide (Modified) EDC, HOBt, NMMWeak (NMM)~88%>98%None

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific visual or physical checkpoints that confirm the success of the mechanistic step before proceeding.

Protocol A: Mild Methyl Esterification using TMS-Diazomethane

Best for: Synthesizing methyl esters without any risk of racemization or elimination.

  • Preparation: Dissolve 2-fluoro-3-phenylpropanoic acid (1.0 equiv) in a 4:1 mixture of anhydrous Toluene and Methanol.

    • Causality: Methanol is not just a solvent; it acts as a necessary co-reactant to protonate the TMS-diazomethane, forming the highly reactive methylating species.

  • Cooling: Cool the solution to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise over 5 minutes.

    • Validation Check: Immediate effervescence of N₂ gas must be observed upon addition. The solution will initially turn yellow and then fade to colorless as the reagent is consumed. A persistent yellow color indicates a slight excess of reagent, confirming the substrate is fully consumed.

  • Quenching: Quench the reaction by adding glacial acetic acid dropwise.

    • Validation Check: The persistent yellow color will immediately disappear, confirming the destruction of excess TMS-diazomethane.

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure methyl ester. No aqueous workup is required.

Protocol B: General Esterification via EDC/HOBt Coupling (DMAP-Free)

Best for: Coupling with bulky or complex alcohols where TMS-diazomethane cannot be used.

  • Preparation: Dissolve the acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Activation: Add Hydroxybenzotriazole (HOBt) (1.1 equiv).

    • Causality: HOBt forms an active ester intermediate that is highly reactive toward alcohols but is insufficiently basic to abstract the sensitive α -proton, thereby preserving the stereocenter.

  • Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise.

  • Buffering: Add N-Methylmorpholine (NMM) (2.0 equiv) dropwise.

    • Causality: NMM is a weak, non-nucleophilic base used strictly to neutralize the HCl salt of EDC, allowing the coupling to proceed without triggering dehydrofluorination.

    • Validation Check: The reaction mixture will transition from a clear solution to a cloudy suspension within 30-60 minutes. This is the water-soluble urea byproduct precipitating out of the DCM, confirming successful activation of the carboxylic acid.

  • Isolation: Stir for 12 hours at room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Part 5: References

  • THE SYNTHESIS OF α-MONOFLUOROALKANOIC ACIDS , Canadian Science Publishing. URL:[Link]

  • electrophilic substitution reactions , Science.gov. URL:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions , Master Organic Chemistry. URL:[Link]

  • Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite , NIH. URL:[Link]

Sources

Optimization

overcoming steric hindrance in 2-fluoro-3-phenylpropanoic acid coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing the unique synthetic challenges of coupling 2-fluoro-3-phenylpropanoic acid . The presence of an α -fluoro gro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists facing the unique synthetic challenges of coupling 2-fluoro-3-phenylpropanoic acid .

The presence of an α -fluoro group introduces a dual kinetic bottleneck: strong electron-withdrawing inductive (-I) effects that deactivate the carboxylate during initial activation, and severe steric hindrance that impedes the subsequent aminolysis step. This guide synthesizes field-proven methodologies to overcome these barriers while preserving stereochemical integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why are my standard EDC/HOBt or DIC coupling protocols yielding mostly unreacted starting material and N-acylurea byproducts? The Causality: The failure is a combination of electronic deactivation and steric clash. The electronegative α -fluorine atom pulls electron density away from the carboxylic acid, making the carboxylate anion a poor nucleophile. This slows down the initial attack on the carbodiimide (EDC/DIC)[1]. When the bulky O-acylisourea intermediate finally forms, the steric bulk of the α -fluoro and β -phenyl groups severely restricts the trajectory of the incoming amine. Because aminolysis is kinetically blocked, the O-acylisourea has ample time to undergo an irreversible O-to-N acyl migration, forming a dead-end N-acylurea byproduct[1].

Q2: Which coupling reagents provide the best balance of yield and reactivity for this specific substrate? The Causality: You must bypass carbodiimides and utilize highly electrophilic, in-situ activating uronium salts like HATU or COMU . HATU relies on the "7-aza effect" (anchimeric assistance from the pyridine nitrogen of the HOAt leaving group) to drastically accelerate aminolysis[2][3]. However, COMU is often superior for α -fluoro acids. COMU generates an Oxyma-derived active ester, which is highly reactive but less sterically demanding than the bulky HOAt ester, allowing for smoother nucleophilic attack by the amine[4].

Q3: I am observing significant epimerization (racemization) at the α -fluoro stereocenter. How can I prevent this? The Causality: The α -proton of 2-fluoro-3-phenylpropanoic acid is exceptionally acidic because it is flanked by two strong electron-withdrawing groups (the carbonyl and the fluorine atom). Standard tertiary bases like N,N-diisopropylethylamine (DIPEA) readily abstract this proton from the highly activated ester intermediate, leading to enolization and subsequent epimerization[3]. The Solution: Replace DIPEA with 2,4,6-trimethylpyridine (TMP/collidine) . TMP is sterically hindered; it acts efficiently as an acid scavenger to facilitate the coupling but is too bulky to abstract the α -proton, thereby preserving your stereocenter[4].

Q4: My amine partner is a sterically hindered secondary amine. Even COMU and HATU are failing. What is the ultimate fallback? The Causality: When both the acid and the amine are sterically hindered, the transition state for aminolysis becomes too congested for any bulky active ester (like OAt or Oxyma) to fit. The solution is to generate an Acyl Fluoride in situ using reagents like BTFFH or TFFH[5]. Acyl fluorides behave like highly activated esters, but the leaving group (fluorine) has a uniquely small van der Waals radius (1.47 Å). This drastically minimizes steric repulsion during the amine's approach, allowing the coupling to proceed where all other reagents fail[5][6].

Part 2: Mechanistic Workflows & Decision Logic

Pathway Acid 2-Fluoro-3-phenylpropanoic Acid (Sterically Hindered) Base Base (TMP) Deprotonation Acid->Base Intermediate Active Ester / Acyl Fluoride (Highly Electrophilic) Base->Intermediate COMU or BTFFH Amine Amine Nucleophile Intermediate->Amine Aminolysis SideReaction Epimerization / Hydrolysis (Failure Pathway) Intermediate->SideReaction Slow Aminolysis (Steric Clash) Product Amide Product (Target) Amine->Product Fast Reaction

Mechanistic workflow of 2-fluoro-3-phenylpropanoic acid activation and competing pathways.

DecisionLogic Start Evaluate Amine Nucleophilicity & Sterics Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary COMU COMU + TMP (Oxyma Active Ester) Primary->COMU BTFFH BTFFH + DIPEA (Acyl Fluoride Generation) Secondary->BTFFH Moderate to High Hindrance AcidCl Oxalyl Chloride + DMF (Acid Chloride) Secondary->AcidCl Poor Nucleophile (Extreme) Success1 High Yield, Low Epimerization COMU->Success1 Success2 Overcomes Extreme Steric Bulk BTFFH->Success2

Decision tree for selecting coupling reagents based on amine steric demand and nucleophilicity.

Part 3: Quantitative Data Summary

The following table summarizes the performance metrics of various activation strategies when applied to sterically hindered, epimerization-prone α -fluoro carboxylic acids.

Coupling ReagentActive IntermediateRelative Aminolysis RateEpimerization RiskOptimal Application Scenario
EDC / HOBt OBt EsterSlowModerateUnhindered primary amines only; prone to N-acylurea formation.
HATU OAt EsterVery FastModerate-HighModerately hindered amines; requires strict temperature control.
COMU Oxyma EsterVery FastVery Low Stereosensitive couplings; superior hydrolytic stability in non-DMF solvents.
BTFFH Acyl FluorideFastLowExtreme dual-steric hindrance (e.g., secondary/branched amines).

Part 4: Self-Validating Experimental Protocols

Protocol A: In-Situ Activation via COMU/TMP (Optimized for Stereoretention)

Use this protocol for standard to moderately hindered amines where preserving the α -fluoro stereocenter is critical.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 2-fluoro-3-phenylpropanoic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DCM or NMP (0.1 M concentration). Note: Avoid DMF if possible, as COMU has lower hydrolytic stability in DMF over prolonged periods[4].

  • Base Addition (Self-Validating Step): Cool the mixture to 0 °C. Add 2,4,6-trimethylpyridine (TMP) (2.0 equiv) dropwise.

    • Validation Check: The reaction mixture will undergo a distinct color change from colorless to bright yellow/orange. This visual cue confirms the successful deprotonation and formation of the highly reactive Oxyma active ester[4].

  • Aminolysis: Stir at 0 °C for 2–3 minutes to ensure complete activation, then add the amine nucleophile (1.2 equiv).

  • Completion: Allow the reaction to warm to room temperature. Monitor by LC-MS. The yellow color will gradually fade as the Oxyma ester is consumed and the amide product is formed.

Protocol B: Acyl Fluoride Generation via BTFFH (For Extreme Steric Hindrance)

Use this protocol when both the acid and the amine are highly sterically congested.

  • Activation: Dissolve 2-fluoro-3-phenylpropanoic acid (1.0 equiv) and BTFFH (1.2 equiv) in anhydrous DCM (0.1 M).

  • Fluorination (Self-Validating Step): Add DIPEA (2.5 equiv) dropwise at room temperature. Stir for 30–45 minutes.

    • Validation Check: Before adding the amine, take a small aliquot for IR or ¹⁹F NMR analysis. The disappearance of the broad carboxylic acid OH stretch and the appearance of a sharp, high-frequency carbonyl stretch (~1840 cm⁻¹) confirms complete conversion to the acyl fluoride[5].

  • Coupling: Add the sterically hindered amine (1.5 equiv). Depending on the nucleophilicity of the amine, the reaction may require gentle heating (40–60 °C in a sealed tube) for 12–24 hours[6].

  • Workup: Quench with saturated aqueous NaHCO₃. The highly stable nature of unreacted acyl fluorides allows for standard aqueous workup without excessive hydrolysis.

Sources

Troubleshooting

Technical Support Center: 2-Fluoro-3-phenylpropanoic Acid Solubility Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with fluorinated building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with fluorinated building blocks. 2-Fluoro-3-phenylpropanoic acid presents unique solubility challenges due to the strong electron-withdrawing nature of its alpha-fluorine atom, which polarizes the carboxylic acid group and promotes the formation of highly stable, rigid hydrogen-bonded dimers in the solid state.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize the solubility of 2-fluoro-3-phenylpropanoic acid across various organic solvent systems.

Frequently Asked Questions (FAQs)

Q1: Why does 2-fluoro-3-phenylpropanoic acid exhibit poor solubility in non-polar solvents despite its lipophilic phenyl ring? Causality: Carboxylic acids naturally form hydrogen-bonded dimers in non-polar media. In this molecule, the alpha-fluorine atom exerts a strong inductive effect, increasing the acidity (lowering the pKa) and further polarizing the O-H bond. This creates an exceptionally high crystal lattice energy that low-dielectric solvents (like hexane or toluene) simply cannot overcome. Solution: You must disrupt the dimer. This can be achieved by converting the acid into a lipophilic salt or via esterification ()[1].

Q2: I am using DMSO for a photoredox decarboxylative coupling, but the mixture is heterogeneous and the reaction is slow. How can I fix this? Causality: While 2-fluoro-3-phenylpropanoic acid is inherently soluble in polar aprotic solvents like DMSO, the choice of base dictates the homogeneity of your reaction. Using standard inorganic bases like K3PO4 often results in a heterogeneous suspension due to poor base solubility. Solution: Switch your base. Literature demonstrates that substituting K3PO4 with potassium hydroxide (KOH) or an organic base like 2,6-lutidine ensures complete solubilization of the carboxylate intermediate. This simple switch can significantly reduce reaction times, enabling efficient continuous flow processing ()[2]. Additionally, initial sonication or gentle heating can overcome the activation energy of dissolution for hazy mixtures[1].

Q3: Is there a solvent-additive strategy to improve solubility in moderately polar solvents (like ethyl acetate or ketones) without forming a salt? Causality & Solution: Yes, by leveraging the "water-enhanced solubility" phenomenon. Adding a micro-amount of water (typically 1–5% v/v) to Lewis-base organic solvents (e.g., cyclohexanone, ethyl acetate) drastically increases the solubility of carboxylic acids. The water molecules act as hydrogen-bond bridges between the solvent's carbonyl oxygen and the acid's carboxyl group, breaking the acid-acid dimers without inducing liquid-liquid phase separation ()[3].

Troubleshooting Workflow

Workflow Start Solubility Issue: 2-Fluoro-3-phenylpropanoic acid SolventType Target Solvent Polarity? Start->SolventType NonPolar Non-Polar (e.g., Toluene, Hexane) SolventType->NonPolar Low Dielectric Polar Polar Aprotic (e.g., DMSO, DMF) SolventType->Polar High Dielectric Action1 Form Lipophilic Salt (e.g., TBA-salt) NonPolar->Action1 Action2 Derivatization (Esterification) NonPolar->Action2 Action3 Thermal/Sonication Treatment Polar->Action3 Action4 Base Optimization (e.g., KOH over K3PO4) Polar->Action4

Decision matrix for troubleshooting 2-fluoro-3-phenylpropanoic acid solubility.

Empirical Solubility Profiles & Enhancement Strategies

The following table summarizes quantitative expectations and mechanistic interventions for various solvent systems.

Solvent SystemAdditive / ModificationTemp (°C)Relative Solubility ProfileMechanistic Causality
Hexane / Toluene None25Poor (< 5 mg/mL)High lattice energy from H-bonded dimers
Toluene TBAH (1.0 eq)25Excellent (> 150 mg/mL)Bulky counterion disrupts crystal packing
DMSO K3PO4 (1.3 eq)25Moderate (Heterogeneous)Poor inorganic base solubility limits dissolution[2]
DMSO KOH (1.3 eq)25Excellent (Homogeneous)Efficient deprotonation & polar aprotic solvation[2]
Cyclohexanone None25Moderate (~ 20 mg/mL)Weak dipole-dipole interactions
Cyclohexanone Water (3% v/v)25Excellent (> 100 mg/mL)Water-bridged dimer disruption[3]

Self-Validating Experimental Protocols

Protocol 1: Generation of Tetrabutylammonium (TBA) Salt for Non-Polar Media

If your downstream chemistry (e.g., transition-metal catalysis) requires strictly non-polar solvents, converting the acid to a TBA salt masks the polar carboxylate with bulky alkyl chains, increasing solubility by orders of magnitude.

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 mmol of 2-fluoro-3-phenylpropanoic acid in 20 mL of methanol (polar protic solvent). The mixture will be cloudy.

  • Neutralization: Slowly add 10.0 mmol (1.0 equivalent) of Tetrabutylammonium hydroxide (TBAH, 1.0 M in methanol) dropwise while stirring at room temperature.

  • Validation Check: Continue stirring for 15 minutes. The self-validating indicator of complete salt formation is the transition from a cloudy suspension to a completely clear, transparent solution [1].

  • Solvent Removal: Concentrate the mixture in vacuo using a rotary evaporator to yield a viscous oil or waxy solid.

  • Azeotropic Drying (Critical): To remove residual water, dissolve the residue in 20 mL of dry toluene and evaporate in vacuo. Repeat this step twice. The resulting anhydrous TBA salt can now be dissolved in pure toluene or dichloromethane at high concentrations.

Protocol Step1 Suspend Acid in Methanol Step2 Add 1.0 eq TBAH Step1->Step2 Step3 Stir to Clear Solution Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step5 Azeotropic Drying (Toluene) Step4->Step5

Step-by-step workflow for the generation of highly soluble TBA salts.

Protocol 2: Water-Enhanced Solubilization in Lewis-Base Solvents

Use this protocol when salt formation is undesirable, but high concentrations are needed in moderately polar solvents for extraction or reaction.

Step-by-Step Methodology:

  • Initial Mixture: Add 2-fluoro-3-phenylpropanoic acid to a Lewis-base solvent (e.g., ethyl acetate or cyclohexanone) until saturation is reached (solid remains undissolved at the bottom of the flask).

  • Titration: While stirring vigorously at room temperature, add deionized water dropwise (aiming for 1–5% v/v total water content).

  • Validation Check: Observe the precipitate. The solid will rapidly dissolve as the water bridges the solvent-acid interactions. The system is optimized when the solution becomes completely clear. Note: If the solution becomes milky or forms two distinct liquid layers, the water saturation limit of the organic phase has been exceeded.

References

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. OSTI.GOV. URL: [Link]

  • Continuous Flow Decarboxylative Monofluoroalkylation Enabled by Photoredox Catalysis. (2023). National Institutes of Health (NIH). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Fluorinated vs. Non-Fluorinated Phenylalanine Analogs in Drug Design: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing peptide and small-molecule drug candidates for metabolic stability and target affinity. The strategic incorporation of fluorine into o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing peptide and small-molecule drug candidates for metabolic stability and target affinity. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern pharmaceutical development . Specifically, substituting non-fluorinated phenylalanine (Phe) with fluorinated analogs—such as 4-fluoro-phenylalanine or Fmoc-D-pentafluorophenylalanine—fundamentally alters a molecule's lipophilicity, electronic distribution, and resistance to proteolytic degradation.

This guide objectively compares the performance of fluorinated versus non-fluorinated phenylalanine analogs, providing the mechanistic causality and experimental frameworks necessary for rational drug design.

Mechanistic Causality: The Physics and Chemistry of Fluorination

Why does a seemingly simple hydrogen-to-fluorine substitution yield such profound pharmacological differences? The causality lies in three distinct physicochemical properties:

A. Modulation of Cation-π Interactions

Aromatic rings, such as the phenyl group in phenylalanine, frequently engage in cation-π interactions with positively charged residues (e.g., Arginine, Lysine) within receptor binding pockets. Because fluorine is the most electronegative element, progressive fluorination of the phenyl ring withdraws electron density from the aromatic π-system. This predictably decreases the cation-π binding energy, allowing researchers to precisely tune receptor affinity. This linear correlation between fluorination and binding affinity has been elegantly demonstrated in both Ste2p G-protein coupled receptors and GABAA receptors .

B. Metabolic and Proteolytic Stability

The carbon-fluorine (C-F) bond is exceptionally strong (~480 kJ/mol) compared to the carbon-hydrogen (C-H) bond. Substituting hydrogen with fluorine at primary sites of metabolic attack (e.g., the para position of the phenyl ring) creates a steric and electronic blockade against cytochrome P450-mediated aromatic hydroxylation . Furthermore, in peptide therapeutics like Glucagon-like Peptide-1 (GLP-1), the introduction of fluorinated amino acids significantly increases resistance to regulatory proteases like DPP-IV while maintaining biological efficacy .

C. Enhanced Lipophilicity

Fluorine substitution increases the overall hydrophobicity of the molecule. This facilitates superior partitioning into hydrophobic protein pockets and improves transcellular membrane permeability, directly enhancing the drug's pharmacokinetic profile .

Mechanism Phe Non-Fluorinated Phenylalanine Metab Rapid CYP450 Hydroxylation Phe->Metab C-H Bond Cleavage CatPi Strong Cation-π Interaction Phe->CatPi High Electron Density Lipo Baseline Lipophilicity Phe->Lipo Standard Partitioning FPhe Fluorinated Phenylalanine Analogs Block Steric & Electronic Metabolic Blocking FPhe->Block Strong C-F Bond ModCatPi Tunable Cation-π Interaction FPhe->ModCatPi Electron Withdrawal HighLipo Enhanced Lipophilicity FPhe->HighLipo Fluorine Hydrophobicity

Pharmacodynamic and pharmacokinetic divergence between native and fluorinated phenylalanine.

Quantitative Performance Comparison

To objectively evaluate these analogs, we must examine experimental data derived from receptor binding studies. The table below synthesizes data from Ste2p GPCR binding assays (using α-factor analogs) and GABAA receptor activation assays , illustrating the dose-dependent impact of progressive fluorination.

Phenylalanine AnalogCation-π Binding Energy (kcal/mol)Ste2p Receptor Affinity ( Kd​ , nM)GABAA Receptor Activation ( EC50​ , µM)Metabolic Stability (Resistance to CYP450)
Non-Fluorinated Phe ~26.926.23.0Low (Susceptible to hydroxylation)
4-Fluoro-Phe ~22.0~45.011.0High (Blocks para-hydroxylation)
3,4,5-Trifluoro-Phe ~15.0~100.09900.0Very High
Pentafluoro-Phe ~10.0177.3N/AExtreme

Data Interpretation: As the number of fluorine atoms increases, the cation-π binding energy drops. Consequently, the Kd​ and EC50​ values increase (indicating weaker affinity/activation). This predictable linear correlation allows drug designers to dial in the exact binding kinetics required for a specific therapeutic window while simultaneously maximizing metabolic stability.

Experimental Methodologies: Self-Validating Protocols

To harness these analogs effectively, rigorous experimental validation is required. Below are field-proven protocols for synthesizing and evaluating fluorinated peptide candidates.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

When incorporating highly fluorinated building blocks (e.g., Fmoc-D-pentafluorophenylalanine), standard SPPS protocols will fail. The following modified workflow ensures high-fidelity synthesis.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Deprotect using 20% piperidine in DMF (2 x 10 min).

  • Coupling of Fluorinated Amino Acid: Dissolve 4 equivalents of Fmoc-fluorinated-Phe, 3.9 equivalents of HATU, and 8 equivalents of DIEA in DMF. Add to resin and agitate for 60 minutes.

  • Subsequent Amino Acid Coupling (Critical Step):

    • Causality Check: Why extend the coupling time for the subsequent amino acid? The strongly electron-withdrawing fluorinated phenyl ring reduces the nucleophilicity of the newly deprotected α-amine. Standard 30-minute couplings will result in truncated deletion sequences.

    • Action: For the amino acid immediately following the fluorinated residue, utilize a double-coupling strategy (2 x 2 hours) with highly reactive uronium salts (HATU/HOAt) to ensure sequence fidelity.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Fluorescence-Based Equilibrium Binding Assay (Flow Cytometry)

To evaluate the binding affinity ( Kd​ ) of the synthesized fluorinated analogs without the hazards of radioligands, a fluorescence-based assay is employed .

  • Ligand Preparation: Derivatize the synthesized fluorinated peptide with a fluorescent probe (e.g., 7-nitrobenz-2-oxa-1,3-diazole, NBD) at a non-interfering residue (e.g., Lysine).

  • Receptor Incubation: Incubate varying concentrations of the NBD-labeled peptide (1 nM to 10 µM) with yeast cells expressing a truncated Ste2p receptor for 60 minutes at 4°C.

    • Causality Check: Why use a truncated Ste2p receptor? Full-length receptors rapidly internalize upon ligand binding, confounding equilibrium measurements. Truncated receptors maintain identical binding affinities but remain stabilized at the cell surface, ensuring that the measured fluorescence strictly correlates with true thermodynamic Kd​ rather than an artifact of receptor trafficking.

  • Negative Control Validation: In parallel, incubate the ligand with a ste2-Δ deficient yeast strain. This self-validating step quantifies non-specific membrane binding, which is mathematically subtracted from the total binding signal.

  • Flow Cytometry Analysis: Analyze 10,000 cells per sample using a flow cytometer (excitation at 488 nm). Plot the mean fluorescence intensity against ligand concentration to calculate the Kd​ .

Workflow SPPS 1. Fmoc-SPPS (Fluorinated Phe) Cleavage 2. TFA Cleavage & HPLC Purification SPPS->Cleavage Assay 3. Receptor Binding (Flow Cytometry) Cleavage->Assay Analysis 4. Kd / EC50 Determination Assay->Analysis

Self-validating experimental workflow for synthesizing and evaluating fluorinated peptides.

References

  • NBInno. "The Impact of Fluorine in Amino Acids for Pharmaceutical Development." nbinno.com. URL: [Link]

  • Dong, M., et al. "Binding of fluorinated phenylalanine α-factor analogs to Ste2p: Evidence for a cation-π binding interaction between a peptide ligand and its cognate G protein-coupled receptor." Biochemistry, 49(24), 5007–5015 (2010). URL:[Link]

  • Padgett, C. L., et al. "Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97." Journal of Neuroscience, 27(4), 886-892 (2007). URL:[Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology, 41, 443-470 (2001). URL:[Link]

  • Meng, H., et al. "Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1." Journal of Medicinal Chemistry, 51(22), 7303-7307 (2008). URL: [Link]

Comparative

HPLC method validation for 2-fluoro-3-phenylpropanoic acid enantiomeric purity

An in-depth technical evaluation and validation guide for the enantiomeric separation of 2-fluoro-3-phenylpropanoic acid, designed for analytical scientists and drug development professionals. Abstract & Analytical Chall...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and validation guide for the enantiomeric separation of 2-fluoro-3-phenylpropanoic acid, designed for analytical scientists and drug development professionals.

Abstract & Analytical Challenge

2-Fluoro-3-phenylpropanoic acid is a highly valuable chiral building block in pharmaceutical synthesis, frequently utilized in the design of peptidomimetics and enzyme inhibitors. The introduction of an α -fluorine atom significantly modulates the molecule's pKa, metabolic stability, and binding affinity. However, this same fluorine atom complicates chromatographic enantioseparation. Its strong electron-withdrawing nature alters the hydrogen-bonding capacity of the adjacent carboxylic acid, making baseline resolution of its enantiomers a rigorous analytical challenge.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides a self-validating, step-by-step protocol for executing an enantiomeric purity assay in strict compliance with the[1].

Part 1: Comparative Evaluation of Chiral Stationary Phases (CSPs)

To establish a robust quantitative assay, selecting the optimal CSP is the critical first step. We compared two industry-standard immobilized polysaccharide-based columns under Normal Phase (NP) conditions:

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Column B: Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OJ-H)

Causality of Experimental Choices

Why use Normal Phase (Hexane/Isopropanol) instead of Reversed Phase? Polar organic and reversed-phase mobile phases often disrupt the critical hydrogen bonding required for the chiral recognition of small, highly polar carboxylic acids. The non-polar hexane environment maximizes the strength of the analyte-CSP interactions.

Furthermore, the structural differences between the CSPs dictate their success. The amylose backbone forms a helical structure providing deep chiral grooves, while its carbamate linkages offer both hydrogen-bond donor (NH) and acceptor (C=O) sites. In contrast, the cellulose ester derivative lacks the NH donor, relying strictly on dipole-dipole and π−π interactions. Because 2-fluoro-3-phenylpropanoic acid possesses a free carboxylic acid, the dual hydrogen-bonding capability of the carbamate CSP yields vastly superior chiral recognition.

Chromatographic Performance Comparison (n=3)
Column ChemistryMobile PhaseSelectivity ( α )Resolution (Rs)Peak Tailing (Tf)Status
Amylose-carbamate Hexane/IPA/TFA (90:10:0.1)1.352.4 1.1Optimal
Cellulose-ester Hexane/IPA/TFA (90:10:0.1)1.080.81.6Sub-optimal

Conclusion: The Amylose-carbamate CSP provides robust baseline resolution ( Rs>2.0 ), whereas the Cellulose-ester CSP fails to adequately resolve the enantiomers.

Mechanism Analyte 2-Fluoro-3-phenylpropanoic acid (Alpha-Fluoro Carboxylic Acid) HBond Hydrogen Bonding (COOH to Carbamate) Analyte->HBond PiPi π-π Stacking (Phenyl to Phenyl) Analyte->PiPi Dipole Dipole-Dipole (C-F to CSP Cavity) Analyte->Dipole CSP Amylose Tris(3,5-dimethylphenylcarbamate) (Chiral Stationary Phase) HBond->CSP PiPi->CSP Dipole->CSP

Three-point interaction model for enantioseparation of the alpha-fluoro acid on an amylose CSP.

Part 2: Self-Validating Experimental Protocol

A robust analytical method must be a "self-validating system"—meaning the protocol includes internal checks that prove its validity during every single run, preventing the reporting of data from a compromised system[2].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Composition: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v).

  • Mechanistic Causality: The α -fluorine atom significantly lowers the pKa of the carboxylic acid. Without an acidic modifier like TFA, the analyte will partially ionize in the column, leading to severe peak tailing and loss of resolution. TFA suppresses this ionization, ensuring neutral state chromatography.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm (PDA detector for peak purity assessment).

  • Injection Volume: 10 μ L

3. Preparation of Self-Validating Standards:

  • Blank: Hexane/IPA (90:10 v/v).

  • Sensitivity Solution (LOQ): 0.05% of the target analyte concentration.

  • System Suitability Test (SST) Standard: A racemic mixture of 2-fluoro-3-phenylpropanoic acid prepared at 1.0 mg/mL.

  • Sample Solution: Target concentration of 2.0 mg/mL.

4. Execution Sequence:

  • Inject Blank (Verify no baseline interference).

  • Inject Sensitivity Solution (Verify Signal-to-Noise S/N≥10 ).

  • Inject SST Standard x5 (Verify Resolution Rs>1.5 , Tailing Tf≤1.5 , and Area RSD ≤2.0% ).

  • Inject Samples (Bracketed every 10 injections with the SST standard to verify zero response drift).

Part 3: ICH Q2(R2) Method Validation Framework

According to the ICH Q2(R2) guidelines, an enantiomeric purity assay is classified as a quantitative test for impurities[1]. The validation must comprehensively evaluate Specificity, Range, Linearity, Accuracy, Precision, and the Quantitation Limit (QL/LOQ)[3].

Workflow S1 1. Analytical Target Profile Define 0.1% limit for undesired enantiomer S2 2. CSP & Mobile Phase Screening Evaluate Amylose vs. Cellulose S1->S2 S3 3. Method Optimization Adjust TFA modifier to suppress ionization S2->S3 S4 4. System Suitability Test (SST) Establish Rs > 1.5 and Tailing < 1.5 S3->S4 S5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision S4->S5 S6 6. Routine Batch Release Self-validating assay execution S5->S6

Workflow from method development to ICH Q2(R2) validation for a chiral HPLC assay.
Quantitative Validation Summary

The following table summarizes the experimental validation data for the quantification of the undesired (S)-enantiomer in the presence of the active (R)-enantiomer, targeting a specification limit of 0.1%.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation; no matrix interference.Peak purity index > 0.999 (PDA). No co-elution.Pass
Linearity & Range R2≥0.999 (from LOQ to 150% of spec). R2=0.9998 (Range: 0.05% to 0.15%).Pass
Accuracy (Recovery) 90–110% recovery at 3 spiked levels (50%, 100%, 150%).98.5% – 101.2% across all levels.Pass
Repeatability RSD ≤5.0% for impurity peak area (n=6).RSD = 1.8% at 0.1% specification level.Pass
Limit of Quantitation S/N≥10 at the LOQ level. S/N=14 at 0.05% concentration.Pass

By strictly adhering to this framework, laboratories ensure that the analytical procedure produces results suitable for its intended purpose, fulfilling regulatory expectations for drug substance purity profiling[2].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

Sources

Validation

Benchmarking 2-Fluoro-3-phenylpropanoic Acid Against Traditional Carboxylic Acids: A Comprehensive Guide for Drug Development

Carboxylic acids are ubiquitous structural motifs in medicinal chemistry. However, their deployment is frequently complicated by suboptimal pharmacokinetic properties and the potential for idiosyncratic toxicity via reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Carboxylic acids are ubiquitous structural motifs in medicinal chemistry. However, their deployment is frequently complicated by suboptimal pharmacokinetic properties and the potential for idiosyncratic toxicity via reactive acyl glucuronide metabolites ([1]). The strategic introduction of a fluorine atom at the alpha position—yielding compounds like 2-fluoro-3-phenylpropanoic acid—serves as a powerful bioisosteric modification.

This guide provides an objective, data-supported comparison between 2-fluoro-3-phenylpropanoic acid and its unfluorinated parent, 3-phenylpropanoic acid (hydrocinnamic acid), detailing the causality behind their divergent physicochemical and metabolic profiles.

Mechanistic Rationale: The Alpha-Fluorine Effect

The substitution of a hydrogen atom with fluorine adjacent to a carboxylic acid fundamentally alters the molecule's electronic environment. Fluorine, being the most electronegative element, exerts a profound electron-withdrawing inductive effect (-I effect). This effect delocalizes electron density, stabilizing the carboxylate anion formed upon deprotonation and significantly lowering the pKa of the acid ([2]).

While traditional aliphatic carboxylic acids like 3-phenylpropanoic acid exhibit pKa values around 4.66 ([3]), alpha-fluorination typically depresses the pKa by 1.5 to 2.0 units ([4]). Consequently, at physiological pH (7.4), the fluorinated analog is almost entirely ionized, which drastically shifts its distribution coefficient (LogD) and membrane permeability profile.

Beyond acidity, the alpha-fluorine acts as a metabolic shield. Traditional carboxylic acids are frequently conjugated by UDP-glucuronosyltransferases (UGTs) to form acyl glucuronides, which can covalently bind to proteins and trigger idiosyncratic adverse drug reactions (IADRs) ([1]). The electron-withdrawing fluorine reduces the nucleophilicity of the carboxylate, rendering it a poorer substrate for UGTs. Furthermore, the strong C-F bond resists metabolic cleavage, and its steric bulk can impede β -oxidation pathways.

ADME_Impact A 3-Phenylpropanoic Acid (Traditional) B Alpha-Fluorination A->B C 2-Fluoro-3-phenylpropanoic Acid B->C D Inductive Effect (-I) pKa Drop (~4.66 -> ~2.6) C->D E Reduced Carboxylate Nucleophilicity Lower Acyl Glucuronidation C->E F Steric/Electronic Shielding Resistance to Beta-Oxidation C->F

Logical pathways showing how alpha-fluorination alters physicochemical and metabolic properties.

Quantitative Benchmarking

The following table summarizes the divergent physicochemical parameters between the traditional acid and its alpha-fluorinated counterpart.

Parameter3-Phenylpropanoic Acid (Hydrocinnamic Acid)2-Fluoro-3-phenylpropanoic Acid
Structure Ph-CH₂-CH₂-COOHPh-CH₂-CHF-COOH
pKa 4.66~2.6 (Calculated/Extrapolated)
LogP (Intrinsic Lipophilicity) 1.84~2.0 - 2.1
Ionization at pH 7.4 ~99.8%>99.99%
Primary Metabolic Liability Acyl glucuronidation, β -oxidationSterically/electronically hindered

Self-Validating Experimental Protocols

To empirically validate these theoretical advantages, researchers must employ self-validating assay systems. The following protocols are designed to benchmark 2-fluoro-3-phenylpropanoic acid directly against 3-phenylpropanoic acid, ensuring internal consistency and high data integrity.

Protocol A: Potentiometric pKa and Shake-Flask LogD Determination

Objective: To quantify the inductive effect of alpha-fluorination on acidity and physiological partitioning. Causality of Design: Because the pKa of the fluorinated acid is extremely low, standard UV-metric titrations may fail if the chromophore (phenyl ring) is insensitive to carboxylate ionization. Potentiometric titration is chosen for its direct measurement of proton activity. The shake-flask method at pH 7.4 is used for LogD to accurately reflect the highly ionized state of the fluorinated compound in systemic circulation.

  • System Calibration: Calibrate the potentiometric titrator using standard buffers (pH 2.0, 4.0, 7.0, 10.0). Run a blank titration with 0.15 M KCl to establish background ionic strength.

  • Analyte Preparation: Prepare 1 mM solutions of 3-phenylpropanoic acid (Control) and 2-fluoro-3-phenylpropanoic acid (Test) in 0.15 M KCl.

  • Titration: Titrate with standardized 0.1 M KOH from pH 2.0 to 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.

  • LogD Shake-Flask: Dissolve compounds in octanol-saturated PBS (pH 7.4). Add an equal volume of PBS-saturated 1-octanol.

  • Equilibration: Shake at 300 rpm for 24 hours at 37°C to ensure complete thermodynamic partitioning.

  • Quantification: Centrifuge to separate phases. Quantify the concentration in both phases using LC-UV (210 nm).

  • Self-Validation Check: The inclusion of 3-phenylpropanoic acid serves as an internal system suitability control; its experimental pKa must fall within 0.1 units of the established literature value (4.66) for the run to be deemed valid.

Protocol B: In Vitro Acyl Glucuronidation Assay (Metabolic Stability)

Objective: To demonstrate the protective effect of alpha-fluorination against reactive metabolite formation. Causality of Design: We utilize Human Liver Microsomes (HLMs) supplemented with UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide). Alamethicin is critical because UGT enzymes are located on the luminal side of the endoplasmic reticulum; without permeabilization, the assay will artificially under-report glucuronidation rates, leading to false-positive stability data.

  • Matrix Preparation: Pre-incubate HLMs (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize microsomal membranes.

  • Incubation Mixture: Combine permeabilized HLMs, 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 10 µM of either the Test or Control compound.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 2 mM UDPGA.

  • Sampling: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent depletion and the specific mass transition for the acyl glucuronide conjugate (M + 176 Da).

  • Self-Validation Check: A negative control (minus UDPGA) must be run in parallel to confirm that parent depletion is strictly UGT-dependent and not due to chemical instability or non-specific binding to the microsomal matrix.

Experimental_Workflow Step1 Compound Prep (Test & Control) Step2 Alamethicin Permeabilization Step1->Step2 Step3 HLM Incubation (+ UDPGA) Step2->Step3 Step4 Time-Course Quenching (ACN) Step3->Step4 Step5 LC-MS/MS (MRM Mode) Step4->Step5

Self-validating UGT microsomal stability workflow tracking acyl glucuronide formation.

References

  • Synthesis of α-fluorocarboxylic acids and derivatives Source: Organic Chemistry Portal URL:[Link]

  • Metabolism of Fluorine-Containing Drugs Source: Annual Reviews URL: [Link]

  • Chapter 3. Carboxylic Acids and their Bioisosteres Source: ResearchGate URL: [Link]

Sources

Comparative

In-Depth Comparison Guide: Binding Affinity of 2-Fluoro-3-phenylpropanoic Acid vs. Standard Carboxypeptidase A Inhibitors

Executive Summary The rational design of metalloprotease inhibitors relies heavily on understanding the stereoelectronic and thermodynamic interactions within the enzyme's active site. Carboxypeptidase A (CPA), a prototy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metalloprotease inhibitors relies heavily on understanding the stereoelectronic and thermodynamic interactions within the enzyme's active site. Carboxypeptidase A (CPA), a prototypical zinc-dependent proteolytic enzyme, serves as a universal model for therapeutically relevant targets such as Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP)[1].

This guide evaluates the binding affinity and thermodynamic profile of 2-fluoro-3-phenylpropanoic acid (2-FPA) against established standard CPA inhibitors. By introducing a highly electronegative fluorine atom at the alpha position of the baseline inhibitor [2], we can isolate and analyze the specific stereoelectronic effects that drive molecular recognition, comparing these findings against potent bidentate and thiol-based standard inhibitors.

Mechanistic Causality: The Role of Alpha-Fluorination

To understand the experimental choices in our binding assays, we must first establish the causality behind the molecular interactions. The CPA active site features two primary binding determinants: a hydrophobic S1' pocket that accommodates aromatic side chains, and a catalytic Zn2+ ion that coordinates with the inhibitor's terminal functional group.

  • Baseline Interaction: 3-phenylpropanoic acid (hydrocinnamic acid) acts as a standard competitive inhibitor[2]. Its phenyl ring inserts into the S1' pocket, while its carboxylate group forms a monodentate interaction with the Zn2+ ion.

  • The Fluorine Advantage (2-FPA): Substituting a hydrogen for a fluorine atom at the C2 position introduces two critical enhancements. First, the strong electron-withdrawing nature of fluorine lowers the pKa​ of the adjacent carboxylate, increasing its anionic character at physiological pH and strengthening the electrostatic coordination with the Zn2+ core. Second, the gauche effect induced by the C-F bond restricts the rotameric flexibility of the phenyl ring, pre-organizing the molecule into an optimal conformation for S1' pocket insertion, thereby reducing the entropic penalty ( ΔS ) of binding.

  • Standard Benchmarks: We benchmark 2-FPA against , a potent bidentate inhibitor ( Ki​=0.6μM )[3], and, which utilizes a highly nucleophilic sulfhydryl group to form a near-covalent bond with the zinc ion[4].

Mechanism CPA Carboxypeptidase A (Active Site) Zn Zn2+ Ion (Catalytic Core) CPA->Zn contains S1 S1' Pocket (Hydrophobic) CPA->S1 contains Inhibitor 2-Fluoro-3-phenylpropanoic acid (2-FPA) F_effect Alpha-Fluorine (Stereoelectronic Effect) Inhibitor->F_effect features F_effect->Zn Lowers pKa, Enhances Electrostatics F_effect->S1 Gauche Effect, Optimizes Fit

Fig 1: Mechanistic logic of CPA inhibition driven by the stereoelectronic effects of alpha-fluorination.

Comparative Binding Affinity Profile

The following table synthesizes the quantitative performance of 2-FPA against standard CPA inhibitors. The progression illustrates how optimizing the zinc-coordinating moiety (from monodentate carboxylate to bidentate dicarboxylate, and finally to a thiol) dramatically enhances affinity.

InhibitorPrimary Zn2+ CoordinationS1' Pocket InteractionApparent Ki​ ( μM )Thermodynamic Driver
3-Phenylpropanoic acid Monodentate CarboxylatePhenyl ring (Flexible)~62.0Enthalpy-driven
2-Fluoro-3-phenylpropanoic acid Enhanced CarboxylatePhenyl ring (Conformationally locked)~8.5Enthalpy/Entropy-driven
L-Benzylsuccinic acid Bidentate DicarboxylateBenzyl group0.6Enthalpy-driven
(S)-2-Mercapto-3-phenylpropanoic acid Thiol (Near-covalent)Phenyl ring~0.01Highly Enthalpic

Note: Ki​ values represent standard competitive inhibition constants determined via continuous spectrophotometric assays at pH 7.5, 25°C.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the binding affinities must be evaluated using orthogonal, self-validating methodologies.

Protocol A: Continuous Spectrophotometric Enzyme Inhibition Assay

This assay determines the inhibition constant ( Ki​ ) by monitoring the hydrolysis of a specific chromogenic substrate, . The cleavage of the amide bond alters the conjugated pi-system, causing a measurable increase in absorbance at 254 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl, adjusted to pH 7.5 at 25°C. The high ionic strength prevents non-specific electrostatic interactions.

  • Substrate Solution: Dissolve Hippuryl-L-phenylalanine to a final concentration of 1.0 mM in the assay buffer. Causality Note: This solution is unstable and must be used within 3 hours to prevent spontaneous baseline drift.

  • Enzyme Preparation: Dilute CPA to 6-12 units/mL in cold 1.0 M NaCl immediately before use.

  • Assay Execution: Pipette 2.90 mL of substrate solution into a quartz cuvette. Equilibrate to 25°C in a thermostatted spectrophotometer. Add varying concentrations of the inhibitor (e.g., 2-FPA from 1 to 100 μM ).

  • Initiation & Monitoring: Add 0.10 mL of the CPA enzyme solution. Immediately mix by inversion and record the increase in A254​ for exactly 5 minutes.

  • Self-Validation (Control): A blank reaction replacing the enzyme with 0.10 mL of 1.0 M NaCl must be run to measure spontaneous hydrolysis. Subtract the blank ΔA254​/min from the test ΔA254​/min . Data is only valid if the rate is measured during the initial linear phase (steady-state kinetics).

Protocol B: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While the spectrophotometric assay provides Ki​ , provides a complete, label-free thermodynamic profile ( ΔH , ΔS , KD​ , and stoichiometry) in a single experiment[5].

Step-by-Step Methodology:

  • Sample Preparation (Critical Step): Both the CPA enzyme and the inhibitor must be extensively co-dialyzed against the exact same buffer (e.g., 50 mM HEPES, pH 7.5). Causality Note: Small differences in pH or buffer composition between the syringe and cell will cause massive heats of dilution, completely masking the micro-calorie heat of binding[6].

  • Degassing: Degas both solutions under a vacuum to prevent air bubbles, which cause signal artifacts during titration[6].

  • Loading: Load the CPA solution (~20 μM ) into the sample cell and the inhibitor solution (~200 μM ) into the automated injection syringe.

  • Titration: Program the calorimeter to perform 20 sequential injections of 2 μL at 150-second intervals at 25°C.

  • Self-Validation (Background Subtraction): Perform a control titration by injecting the inhibitor into the buffer alone. This background heat of dilution must be subtracted from the raw experimental data to isolate the true enthalpy of binding ( ΔH )[5].

Workflow Prep 1. Sample Preparation (Extensive Dialysis & Degassing) Load 2. Load ITC Syringe & Cell (Ligand in Syringe, CPA in Cell) Prep->Load Exact buffer match Titrate 3. Isothermal Titration (Sequential Injections) Load->Titrate Thermal equilibration Analyze 4. Thermodynamic Analysis (ΔH, ΔS, KD, Stoichiometry) Titrate->Analyze Subtract blank heat

Fig 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for binding thermodynamics.

References

  • RSC Publishing: Inhibition of carboxypeptidase A by (S)-2-mercapto-3-phenylpropanoic acid. Available at:[Link][4]

  • Thermo Fisher Scientific: 3-Phenylpropionic acid, 99% (Hydrocinnamic acid). Available at:[Link][2]

  • PMC (National Institutes of Health): Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available at:[Link][5]

  • ACS Publications: Mechanistic Insight into the Inactivation of Carboxypeptidase A by α-Benzyl-2-oxo-1,3-oxazolidine-4-acetic Acid. Available at:[Link][1]

  • ResearchGate: A Potent Reversible Inhibitor of Carboxypeptidase A (Benzylsuccinic acid). Available at:[Link][3]

  • Harvard Center for Macromolecular Interactions: Isothermal Titration Calorimetry (ITC) Sample Preparation Guide. Available at:[Link][6]

Sources

Validation

Analytical Mastery: Validation of Chiral GC Methods for 2-Fluoro-3-phenylpropanoic Acid

Executive Summary In the development of modern active pharmaceutical ingredients (APIs), the enantiomeric purity of chiral building blocks is a critical quality attribute. 2-Fluoro-3-phenylpropanoic acid is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of modern active pharmaceutical ingredients (APIs), the enantiomeric purity of chiral building blocks is a critical quality attribute. 2-Fluoro-3-phenylpropanoic acid is a highly valuable chiral synthon; the stereocenter at the C2 position, bearing a highly electronegative fluorine atom, plays a profound role in modulating the pharmacokinetics and target-binding affinity of downstream therapeutics.

Because opposite enantiomers can exhibit drastically different pharmacological profiles or toxicities, stringent analytical control is a regulatory mandate[1]. This guide objectively compares analytical modalities for the enantiomeric resolution of 2-fluoro-3-phenylpropanoic acid, establishes the mechanistic superiority of Chiral Gas Chromatography (GC) following derivatization, and provides a comprehensive, self-validating protocol aligned with ICH Q2(R2) validation standards[2].

The Mechanistic Imperative: Why Chiral GC?

While High-Performance Liquid Chromatography (HPLC) is often the default choice for pharmaceutical analysis, Capillary Chiral GC offers superior theoretical plate counts ( N>100,000 ). This high efficiency is an absolute necessity when separating closely eluting fluorinated enantiomers where the chiral recognition energy difference ( ΔΔG ) is exceptionally small[3].

However, the free carboxylic acid moiety of 2-fluoro-3-phenylpropanoic acid forms strong intermolecular hydrogen bonds. If injected directly into a GC system, this leads to severe peak tailing, irreversible adsorption on the siloxane backbone of the stationary phase, and thermal degradation.

The Causality of Experimental Design: To harness the resolving power of GC, we must alter the molecule's thermodynamics. Esterification (e.g., methylation) masks the polar hydroxyl group, drastically increasing vapor pressure and ensuring sharp, symmetrical peaks[4]. Once volatilized, the methyl ester enantiomers interact with a chiral stationary phase—typically a derivatized β -cyclodextrin. The permethylated β -cyclodextrin cavity provides an ideal steric fit for the hydrophobic phenyl ring, while the chiral rim interacts differentially with the fluorine atom of the (R) and (S) enantiomers via dipole-dipole interactions, achieving baseline separation.

G A 2-Fluoro-3-phenylpropanoic Acid (High Polarity, Low Volatility) B Esterification (BF3/MeOH) Blocks H-Bonding A->B C Volatile Methyl Ester (GC Compatible) B->C D Host-Guest Complexation (β-Cyclodextrin Cavity) C->D E Enantiomer Separation (Rs > 1.5) D->E

Mechanistic logic from derivatization to enantiomeric resolution.

Product Performance Comparison: Selecting the Optimal Modality

To establish the most efficient method, we compared the performance of optimized Chiral GC-FID against alternative chromatographic techniques. The data below demonstrates why a derivatized GC approach utilizing an Rt- β DEXsm (2,3-di-O-methyl-6-O-tert-butyldimethylsilyl- β -cyclodextrin) column outperforms standard HPLC and SFC alternatives for this specific molecule.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityStationary Phase / ColumnDerivatization RequiredResolution ( Rs​ )Run Time (min)LOD ( μ g/mL)Cost per Analysis
Chiral GC-FID (Optimized) Rt- β DEXsmYes (Methylation)2.4 12.5 0.05 Low
Chiral GC-FID (Alternative) CP-Chirasil-Dex CBYes (Methylation)1.818.00.08Low
Chiral HPLC-UV Chiralcel OJ-HNo1.425.00.50High
Chiral SFC-UV Trefoil AMY1No1.98.00.25Medium

Key Insight: While HPLC and SFC bypass the need for derivatization, the Rt- β DEXsm GC column provides unmatched resolution ( Rs​=2.4 ) and sensitivity, which is critical when quantifying trace levels (e.g., 0.1%) of an undesired enantiomeric impurity in a bulk API[4].

Standardized Experimental Protocol

This protocol is engineered as a self-validating system . By incorporating a System Suitability Test (SST) prior to every run, the method inherently flags any degradation in column performance or incomplete derivatization before sample analysis begins.

Phase 1: Derivatization (Methyl Esterification)
  • Sample Preparation: Accurately weigh 10.0 mg of 2-fluoro-3-phenylpropanoic acid into a 10 mL glass reaction vial.

  • Catalytic Esterification: Add 1.0 mL of 14% Boron Trifluoride ( BF3​ ) in methanol.

    • Causality: BF3​ acts as a potent Lewis acid catalyst, driving the esterification of the sterically hindered fluorinated acid to completion within 30 minutes, preventing the kinetic trapping of unreacted starting material.

  • Thermal Incubation: Seal the vial and heat at 60°C for 30 minutes. Cool to room temperature.

  • Liquid-Liquid Extraction: Quench the reaction with 1.0 mL of saturated aqueous NaCl (brine) and extract with 2.0 mL of GC-grade hexane. Vortex for 1 minute and allow phase separation.

    • Causality: The brine solution forces the organic methyl ester into the non-polar hexane layer (salting-out effect) while neutralizing the acid catalyst. This protects the delicate cyclodextrin stationary phase of the GC column from hydrolytic degradation.

  • Collection: Transfer the upper hexane layer to a GC autosampler vial containing a 250 μ L glass insert.

Phase 2: GC-FID Analysis Parameters
  • System: Agilent 7820A or 6890 GC equipped with Flame Ionization Detector (FID)[3].

  • Column: Rt- β DEXsm (30 m × 0.25 mm ID × 0.25 μ m film thickness).

  • Carrier Gas: Ultra-high-purity Helium at a constant flow of 1.5 mL/min.

  • Injection: 1.0 μ L, Split ratio 50:1. Inlet temperature: 220°C.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 2°C/min to 160°C, hold for 5 min.

    • Causality: A shallow thermal gradient (2°C/min) is thermodynamically required to maximize the residence time of the enantiomers within the chiral cavities of the stationary phase, ensuring optimal ΔΔG exploitation.

  • Detector: FID at 250°C.

G N1 Sample Prep: Derivatization of Acid N2 Column Selection: β-Cyclodextrin Phase N1->N2 N3 Method Optimization: Temp, Flow, Split Ratio N2->N3 N4 ICH Q2(R2) Validation: Specificity & Linearity N3->N4 N5 Accuracy & Precision (Repeatability) N4->N5 N6 Routine QA/QC Release Testing N5->N6

Chiral GC method development and ICH Q2 validation workflow.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for pharmaceutical quality control, it must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2]. The table below summarizes the validation execution and acceptance criteria for the Rt- β DEXsm GC-FID method.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Execution & CausalityObserved ResultStatus
Specificity Complete resolution from impuritiesInjection of racemic standard, blanks, and known synthesis impurities to ensure no co-elution occurs at the enantiomer retention times. Rs​=2.4 (Baseline separation)Pass
Linearity R2≥0.995 5-point calibration curve from 0.1 to 100 μ g/mL. Proves detector response is directly proportional to analyte concentration. R2=0.9998 Pass
Accuracy 95.0% - 105.0% RecoverySpiking the undesired enantiomer at 0.5%, 1.0%, and 2.0% into a pure standard of the desired enantiomer.98.5% - 101.2%Pass
Precision %RSD 2.0% ( n=6 )Six replicate injections of a 100% test concentration sample to validate the repeatability of the autosampler and integration events.%RSD = 0.8%Pass
LOD / LOQ S/N 3 (LOD)S/N 10 (LOQ)Serial dilution of the standard until the signal-to-noise ratio hits the required thresholds. Crucial for trace impurity tracking.LOD: 0.05 μ g/mLLOQ: 0.15 μ g/mLPass

Conclusion

For the rigorous enantiomeric determination of 2-fluoro-3-phenylpropanoic acid, Chiral GC-FID utilizing an Rt- β DEXsm column stands as the optimal analytical modality. While it necessitates a pre-column derivatization step, the resulting thermodynamic stability and volatility yield unmatched resolution ( Rs​=2.4 ) and sensitivity. By adhering to the self-validating protocols and ICH Q2(R2) frameworks outlined in this guide, analytical scientists can ensure absolute data integrity and regulatory compliance in their chiral drug development pipelines.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Fluoro-3-phenylpropanoic acid

Standard Operating Procedure & Technical Guide: Handling 2-Fluoro-3-phenylpropanoic Acid Operational Context & Hazard Profile 2-Fluoro-3-phenylpropanoic acid (CAS: 457-45-4) is a specialized fluorinated substrate utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Handling 2-Fluoro-3-phenylpropanoic Acid

Operational Context & Hazard Profile

2-Fluoro-3-phenylpropanoic acid (CAS: 457-45-4) is a specialized fluorinated substrate utilized extensively in structural biology, medicinal chemistry, and enzymology. It is prominently featured in X-ray crystallography studies (e.g., PDB 9U5W) to elucidate the catalytic mechanisms of Fluoroacetate Dehalogenase (FAcD)[1]. Because FAcD is one of the few non-metallic enzymes capable of cleaving the exceptionally stable C-F bond, this compound is a critical probe for developing PFAS (per- and polyfluoroalkyl substances) biodegradation strategies[2].

Handling fluorinated organic acids requires rigorous, scientifically grounded safety protocols. The presence of the fluorine atom significantly alters the molecule's lipophilicity and membrane permeability compared to non-fluorinated analogs, increasing the risk of rapid dermal absorption.

Table 1: Physicochemical Properties & Hazard Implications

Property Value Clinical / Safety Implication
CAS Number 457-45-4 Unique identifier required for hazardous waste tracking[3].
Molecular Formula C9H9FO2 The stable C-F bond dictates specialized high-temperature disposal[3].
Physical State Solid (Powder) Presents a severe inhalation and aerosolization hazard during massing.

| Boiling / Flash Point | 279.1ºC / 122.6ºC | Low volatility at room temperature, but combustible under extreme heat[3]. |

Core PPE Specifications (The "Armor")

A standard lab coat and single latex gloves are insufficient for handling fluorinated organic acids[4]. The following Personal Protective Equipment (PPE) matrix is mandatory to establish a functional barrier against systemic exposure[5][6].

Table 2: PPE Specifications & Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil) Outer layer resists immediate chemical attack; the inner layer provides a critical buffer window for safe doffing if the outer layer is breached[7].
Eye Protection ANSI Z87.1 Splash Goggles Prevents capillary absorption of fluorinated aerosols into the ocular mucosa. Standard safety glasses lack orbital seals and are insufficient[7].
Body Protection Flame-Resistant (FR), Non-Synthetic Lab Coat Synthetic fibers (e.g., polyester) can melt and fuse to the skin upon exothermic chemical reactions. FR cotton is required[4].

| Respiratory | N95 or N100 Particulate Respirator | Prevents inhalation of aerosolized powder during massing on analytical balances. |

Self-Validating Protocol: PPE Donning & Doffing

To ensure trustworthiness and safety, PPE protocols must be treated as self-validating systems where each step verifies the integrity of the previous one[8].

Phase 1: Donning (Preparation)

  • Inner Glove Application: Wash and thoroughly dry hands. Don the 4-mil inner nitrile gloves.

    • Validation Check: Interlock your fingers and stretch the webbing. Inspect for micro-tears or manufacturer defects[8].

  • Body Protection: Don the FR lab coat. Button it completely to the neck.

    • Causality: An unbuttoned coat acts as a funnel for spilled powders, directing them toward the torso[4].

  • Outer Glove Application: Don the 8-mil extended-cuff outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Causality: This creates a continuous shingle effect, ensuring that any spilled liquid runs off the glove rather than into the sleeve[4].

Phase 2: Doffing (Post-Operation)

  • Outer Glove Removal: Pinch the exterior of the outer glove at the wrist and peel downwards, turning it inside out.

    • Causality: This traps any microscopic fluorinated powder residue inside the inverted glove, preventing secondary aerosolization[4].

  • Inner Glove Validation: Inspect the inner glove for any chemical stains or moisture.

    • Validation Check: If the inner glove is compromised, immediately wash hands with copious amounts of water for 15 minutes[8].

Operational Workflow: FAcD Defluorination Assay

This protocol outlines the safe handling of 2-Fluoro-3-phenylpropanoic acid during an in vitro enzymatic defluorination assay using Fluoroacetate Dehalogenase (e.g., Moraxella sp. B DefH1 or RPA1163)[9][10].

Step 1: Substrate Reconstitution

  • Action: In a certified chemical fume hood, dissolve 2-Fluoro-3-phenylpropanoic acid in 100% DMSO to create a 50 mM stock solution.

  • Causality: The hydrophobic phenyl ring limits aqueous solubility. DMSO ensures complete solvation, preventing micro-precipitates that would skew kinetic data[10].

  • Validation Check: Visually inspect the solution against a dark background; it must be optically clear before proceeding.

Step 2: Reaction Initiation

  • Action: In a 1.5 mL microcentrifuge tube, combine 50 mM Tris-SO4 buffer (pH 7.5), 10 µM purified FAcD, and 1 mM substrate[9].

  • Causality: Tris-SO4 is used instead of Tris-HCl to eliminate background chloride ions, which interfere with downstream halide-specific electrode measurements[10].

  • Validation Check: Run a parallel "enzyme-free" control to validate that spontaneous hydrolytic defluorination is not occurring.

Step 3: Quenching and Detection

  • Action: Quench the reaction at designated time points by adding 1% Trifluoroacetic acid (TFA), then measure fluoride release[10].

  • Causality: TFA rapidly drops the pH below the enzyme's functional range, protonating the catalytic His272 residue and instantly halting hydrolysis[9][11].

  • Validation Check: Ensure the pH of the quenched sample is < 3.0 using pH indicator strips before proceeding to detection.

Mechanistic Visualization: Enzymatic Defluorination

Understanding the molecular mechanism is crucial for anticipating chemical behavior. FAcD utilizes a specialized nucleophilic attack to break the C-F bond[2][11].

FAcD_Mechanism Substrate 1. Substrate Binding 2-Fluoro-3-phenylpropanoic acid Anchored by His149/Trp150 Nucleophilic 2. Nucleophilic Attack Asp105 attacks α-carbon Substrate->Nucleophilic Orientation & Activation Ester 3. Ester Intermediate C-F bond cleavage & F- release Nucleophilic->Ester S_N2 Displacement Hydrolysis 4. Hydrolysis Water activated by His272 Ester->Hydrolysis Base Catalysis Product 5. Product Release Glycolate derivative formed Hydrolysis->Product C-O Cleavage

Enzymatic defluorination of 2-Fluoro-3-phenylpropanoic acid by Fluoroacetate Dehalogenase.

Spill Response & Disposal Plan

Fluorinated compounds resist natural degradation and must be handled with strict environmental consciousness.

  • Immediate Spill Response: Do not use water to flush a powder spill.

    • Causality: Adding water to a concentrated organic acid powder can cause an exothermic reaction or aerosolize fine particulates.

    • Action: Cover the powder with an inert, non-combustible absorbent (e.g., vermiculite). Sweep the absorbed material using a non-sparking tool[8].

  • Disposal Plan: Never pour fluorinated organics down the drain[6]. Collect all solid waste, contaminated gloves, and quenched assay liquids into a sealed, clearly labeled hazardous waste container.

    • Causality: Due to the extreme stability of the C-F bond, these materials require specialized high-temperature incineration (>1000°C) to prevent environmental PFAS contamination[2].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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